Product packaging for Delgrandine(Cat. No.:)

Delgrandine

Cat. No.: B3028012
M. Wt: 741.8 g/mol
InChI Key: XDDAEJYWWRYPIF-UHFFFAOYSA-N
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Description

Delgrandine, also known as this compound, is a useful research compound. Its molecular formula is C41H43NO12 and its molecular weight is 741.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 741.27852581 g/mol and the complexity rating of the compound is 1630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H43NO12 B3028012 Delgrandine

Properties

IUPAC Name

(4,6,18-triacetyloxy-5-benzoyloxy-7-formyl-17-hydroxy-7,10-dimethyl-15-methylidene-10-azahexacyclo[7.7.1.12,14.01,12.03,8.03,11]octadecan-13-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO12/c1-19-17-40-26-28(53-37(48)23-13-9-7-10-14-23)25(19)29(50-20(2)44)32(40)41-31(27(34(40)47)42(6)33(26)41)39(5,18-43)35(51-21(3)45)30(36(41)52-22(4)46)54-38(49)24-15-11-8-12-16-24/h7-16,18,25-36,47H,1,17H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAEJYWWRYPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C3C4C56C1C3(CC2=C)C(C(C5C(C(C(C6OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)(C)C=O)N4C)O)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Searches for "Delgrandine" in scientific and medical literature have yielded no results, suggesting that it may be a fictional compound. To fulfill the detailed requirements of this request, this document will use Aspirin (acetylsalicylic acid) as a substitute to demonstrate the requested format and depth of technical information. All data and mechanisms described herein pertain to Aspirin.

Introduction

Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) with a well-documented history of use for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily attributable to the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes. This guide provides a detailed overview of the molecular mechanism of action of Aspirin, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Irreversible COX Enzyme Inhibition

The primary mechanism of action of Aspirin is the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX) enzymes, also known as prostaglandin H2 synthases. There are two main isoforms of this enzyme, COX-1 and COX-2, both of which are targeted by Aspirin.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.

  • COX-2 is an inducible enzyme, and its expression is upregulated by inflammatory stimuli, such as cytokines and endotoxins. It is the primary source of prostaglandins at sites of inflammation.

By acetylating the serine residue (specifically, Ser529 in COX-1 and Ser516 in COX-2), Aspirin blocks the access of the substrate, arachidonic acid, to the catalytic site of the enzyme. This inhibition is irreversible and lasts for the lifetime of the enzyme.

Signaling Pathway of Aspirin's Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Substrate COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Catalyzes COX2->Prostaglandins_Thromboxanes Catalyzes Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversible Acetylation Aspirin->COX2 Irreversible Acetylation Inflammation_Pain_Fever Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Mediates

Caption: Mechanism of Aspirin's inhibition of COX-1 and COX-2.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of Aspirin against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Aspirin.

Enzyme IC50 (µM) Reference
Human COX-10.75
Human COX-2168

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of COX inhibition by Aspirin is a critical aspect of its pharmacological characterization. Below is a generalized protocol for an in vitro COX inhibition assay.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 of Aspirin for COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Aspirin (test compound)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Methodology:

  • Enzyme Preparation: Purified COX-1 or COX-2 is pre-incubated with various concentrations of Aspirin or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated, often by the addition of a strong acid.

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive EIA. In this assay, the PGE2 in the sample competes with a fixed amount of a PGE2-alkaline phosphatase conjugate for a limited number of binding sites on a PGE2-specific antibody. The plate is then washed, and a substrate for the enzyme is added. The intensity of the color produced is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis: The percentage of inhibition for each Aspirin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the Aspirin concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

cluster_workflow Experimental Workflow: In Vitro COX Inhibition Assay A 1. Pre-incubation: COX Enzyme + Aspirin B 2. Add Substrate: Arachidonic Acid A->B C 3. Terminate Reaction B->C D 4. Quantify PGE2 (EIA) C->D E 5. Data Analysis: Calculate IC50 D->E

Caption: A simplified workflow for determining the IC50 of Aspirin.

Conclusion

The core mechanism of action of Aspirin is the well-characterized, irreversible acetylation of COX-1 and COX-2 enzymes. This leads to a potent and long-lasting inhibition of prostaglandin and thromboxane synthesis, which underlies its diverse therapeutic effects. The preferential, though not exclusive, inhibition of COX-1 over COX-2 at lower doses is key to its antiplatelet effects, while inhibition of both isoforms contributes to its analgesic, anti-inflammatory, and antipyretic properties. The experimental protocols outlined provide a basis for the continued investigation of COX inhibitors and their clinical applications.

A Hypothetical Exploration of "Delgrandine" in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a speculative document. As of the current date, "Delgrandine" is not a recognized compound in publicly available scientific literature. This whitepaper uses a hypothetical framework to illustrate the requested format for detailing a molecule's role in cell signaling, aimed at an audience of researchers, scientists, and drug development professionals. The signaling pathway, data, and protocols described herein are illustrative and based on established methodologies for studying kinase inhibitors.

Introduction

The dysregulation of cellular signaling pathways is a cornerstone of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2] A primary focus of modern drug discovery is the identification and characterization of novel molecules that can modulate these pathways with high specificity and efficacy.[3] This guide introduces "this compound," a hypothetical small molecule inhibitor, and outlines its putative role in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in oncology.

Core Mechanism of Action

This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound is presumed to prevent the autophosphorylation of the receptor upon ligand binding (e.g., EGF). This action effectively blocks the initiation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[4]

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and cell-based assay data for this compound, characterizing its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile

Target KinaseIC₅₀ (nM)Kᵢ (nM)Assay Type
EGFR1.20.8TR-FRET Kinase Assay
HER285.456.9TR-FRET Kinase Assay
VEGFR2>10,000N/ATR-FRET Kinase Assay
PDGFRβ>10,000N/ATR-FRET Kinase Assay

Table 2: Cell-Based Assay Performance

Cell LineAssay TargetEC₅₀ (nM)Endpoint Measurement
A431p-EGFR (Tyr1068)5.8In-Cell Western Blot
A431p-ERK1/2 (Thr202/Tyr204)15.2In-Cell Western Blot
A431Cell Proliferation25.7CellTiter-Glo Assay
HCT116Cell Proliferation>5,000CellTiter-Glo Assay

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing this compound.

Delgrandine_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical EGFR/MAPK signaling pathway showing this compound's inhibitory action.

Delgrandine_Workflow A Plate cells (e.g., A431) and allow to adhere overnight B Starve cells in serum-free medium for 4-6 hours A->B C Pre-treat with serial dilutions of this compound for 1 hour B->C D Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes C->D E Lyse cells and collect protein D->E F Perform Western Blot for p-EGFR, t-EGFR, p-ERK, t-ERK E->F G Quantify band intensity and calculate EC₅₀ F->G

Caption: Experimental workflow for determining this compound's effect on EGFR phosphorylation.

Detailed Experimental Protocols

TR-FRET Kinase Inhibition Assay for EGFR IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (e.g., MilliporeSigma)

  • Poly-GT peptide substrate (e.g., Cisbio)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PerkinElmer)

  • ATP (Sigma-Aldrich)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • This compound, dissolved in 100% DMSO.

  • 384-well low-volume white plates (e.g., Corning).

  • TR-FRET plate reader (e.g., PHERAstar).

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO, typically starting from 1 mM. Further dilute these into the Assay Buffer to create a 4X final concentration series.

  • Add 5 µL of the 4X this compound dilutions or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

  • Add 5 µL of a 4X enzyme/substrate mix (containing EGFR kinase and Poly-GT substrate in Assay Buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 10 µL of 2X ATP solution (prepared in Assay Buffer to a final concentration that approximates the Kₘ for EGFR).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of stop/detection solution containing EDTA and the Europium-labeled anti-phosphotyrosine antibody.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Calculate the ratio of the 665/620 nm signals and plot the normalized data against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

In-Cell Western Blot for p-EGFR EC₅₀ Determination

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of EGF-induced EGFR phosphorylation in a cellular context.

Materials:

  • A431 cells (human epidermoid carcinoma cell line).

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well clear-bottom black plates (e.g., Greiner Bio-One).

  • This compound, dissolved in 100% DMSO.

  • Recombinant human EGF (e.g., R&D Systems).

  • Primary antibodies: Rabbit anti-p-EGFR (Tyr1068), Mouse anti-total EGFR.

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse (LI-COR).

  • Cell-Tag 700 Stain (LI-COR).

  • LI-COR Odyssey or similar infrared imaging system.

Procedure:

  • Seed A431 cells into a 96-well plate at a density of 30,000 cells/well and culture overnight.

  • Aspirate the growth medium and replace it with serum-free DMEM for 4 hours to starve the cells.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C.

  • Add EGF to a final concentration of 100 ng/mL to all wells except the unstimulated controls. Incubate for 10 minutes at 37°C.

  • Immediately fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Block the wells with a suitable blocking buffer (e.g., LI-COR Intercept Blocking Buffer) for 90 minutes.

  • Incubate with the co-diluted primary antibodies (anti-p-EGFR and anti-total EGFR) in blocking buffer overnight at 4°C.

  • Wash the wells and incubate with the co-diluted secondary antibodies and Cell-Tag 700 Stain for 1 hour at room temperature, protected from light.

  • Wash the wells extensively and allow them to dry.

  • Scan the plate using an infrared imaging system (700 nm for normalization, 800 nm for p-EGFR).

  • Quantify the integrated intensity of the 800 nm signal (p-EGFR) and normalize it to the 700 nm signal (cell number). Plot the normalized data against the logarithm of this compound concentration and fit with a four-parameter logistic equation to determine the EC₅₀.

Conclusion and Future Directions

The hypothetical molecule, this compound, demonstrates the characteristics of a potent and selective EGFR inhibitor. Its putative mechanism of action, supported by fictional quantitative data, suggests it could effectively block the MAPK signaling pathway in EGFR-dependent cell lines. The provided protocols offer a standard framework for the preclinical evaluation of such a compound. Future research would hypothetically involve assessing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, in vivo efficacy in xenograft models, and off-target safety profiling to determine its potential as a therapeutic agent.

References

Delgrandine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Delgrandine is a C20-diterpenoid alkaloid naturally occurring in select species of the Delphinium genus. This technical guide provides a comprehensive overview of this compound, focusing on its botanical sources, methods for its isolation and quantification, and its known biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates available data to facilitate further investigation into the therapeutic potential of this complex phytochemical.

Botanical Sources of this compound

This compound has been identified and isolated from two primary plant species within the Ranunculaceae family:

  • Delphinium grandiflorum L. : This species, commonly known as the Siberian larkspur, is a significant source of this compound. The alkaloid is primarily found in the roots of the plant.

  • Delphinium davidii Franch. : The herbaceous parts of this Delphinium species have also been reported to contain this compound.

Physicochemical Properties

The structural elucidation of this compound and its acetylated derivative, acetylthis compound, has been accomplished through various spectroscopic techniques.

PropertyData
Compound Type C20-Diterpenoid Alkaloid
Molecular Formula C₂₈H₃₉NO₈
CAS Number 145237-05-4
Spectroscopic Data 13C-1H COSY, 1H-1H COSY, and 2D NOE spectra have been used for structural determination.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids from Delphinium grandiflorum

The following protocol is a generalized method for the extraction and isolation of diterpenoid alkaloids, including this compound, from Delphinium grandiflorum.

3.1.1. Plant Material and Extraction

  • Air-dry and crush the whole herbs of D. grandiflorum (20 kg).

  • Extract the plant material with 95% ethanol at room temperature three times, each for three days.

  • Combine the ethanol extracts and evaporate under reduced pressure to yield a crude ethanol extract (approximately 2 kg).

  • Dissolve the ethanol extract in water (2 L) at 70°C.

  • Adjust the pH of the aqueous solution to 1 with HCl and extract with ethyl acetate (EtOAc) (3 L × 3) to remove non-alkaloidal components.

  • Adjust the pH of the acidic aqueous solution to 10 with sodium hydroxide.

  • Extract the alkaline solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction (320 g)[1].

3.1.2. Chromatographic Separation

  • Subject the crude alkaloid fraction to silica gel column chromatography.

  • Elute the column with a gradient of CHCl₃-CH₃OH (100:1 to 0:1) to yield several fractions.

  • Further purify the fractions containing this compound using repeated silica gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC) to isolate the pure compound. The specific elution systems for this compound would need to be optimized based on the monitoring of fractions by thin-layer chromatography (TLC) or analytical HPLC.

Quantitative Data

While a specific quantitative yield for this compound from the aforementioned extraction process is not detailed in the available literature, the overall yield of crude alkaloids provides a baseline for the total alkaloid content.

Plant MaterialCrude Alkaloid Yield
20 kg of Delphinium grandiflorum320 g[1]

Further quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required to determine the precise concentration of this compound in the crude extract and the final yield of the purified compound.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, research on other diterpenoid alkaloids isolated from Delphinium grandiflorum has demonstrated anti-inflammatory properties[1]. This suggests that this compound may possess similar pharmacological activities.

5.1. Putative Biosynthetic Pathway of C20-Diterpenoid Alkaloids

The biosynthesis of C20-diterpenoid alkaloids in Delphinium is a complex process. It begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the diterpene skeleton, which then undergoes a series of modifications including oxidation, rearrangement, and the incorporation of a nitrogen atom, typically from an amino acid, to form the final alkaloid structure.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Analysis: Development and validation of robust analytical methods (e.g., HPLC-UV, LC-MS/MS) for the accurate quantification of this compound in plant materials and biological matrices.

  • Pharmacological Screening: Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antimicrobial effects.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Biosynthetic Pathway Elucidation: Detailed characterization of the enzymatic steps involved in the biosynthesis of this compound in Delphinium species.

Conclusion

This compound represents a structurally complex natural product with potential for further scientific exploration. This guide provides a foundational overview for researchers interested in investigating this C20-diterpenoid alkaloid. The detailed experimental protocols for isolation and the proposed biosynthetic pathway offer a starting point for more in-depth studies into the chemistry and biology of this compound.

References

The Biosynthetic Pathway of Delgrandine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgrandine, a complex C20-diterpenoid alkaloid isolated from Delphinium grandiflorum, represents a class of natural products with significant structural intricacy and potential pharmacological activity. Understanding its biosynthetic pathway is crucial for advancing research in metabolic engineering and synthetic biology, with the ultimate goal of enabling sustainable production of this and related compounds. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, from its primary metabolic precursors to the proposed late-stage tailoring reactions. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes available research to present a putative pathway, details key enzyme classes involved, and outlines experimental approaches for pathway characterization.

Introduction to this compound and Diterpenoid Alkaloids

Diterpenoid alkaloids are a diverse group of specialized metabolites found predominantly in plants of the genera Aconitum and Delphinium. These compounds are characterized by a complex, polycyclic core structure derived from a C20 diterpene precursor. This compound is a highly oxygenated C20-diterpenoid alkaloid, distinguished by numerous hydroxyl, acetyl, and benzoyl functional groups, as well as an aldehyde at position C-4. Its intricate structure suggests a correspondingly complex biosynthetic pathway involving a multitude of enzymatic transformations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the core diterpene scaffold and the subsequent late-stage modifications that functionalize the core structure.

Early Stages: Formation of the Diterpene Scaffold

The initial steps of this compound biosynthesis are shared with other terpenoids and occur via the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells.

  • Precursor Synthesis: The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the five-carbon universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP).

  • Diterpene Cyclization: GGPP is then cyclized by a diterpene synthase (diTPS) to form the initial polycyclic hydrocarbon skeleton. Recent studies in Delphinium grandiflorum have identified that GGPP is first converted to ent-copalyl diphosphate, which is then further cyclized to the diterpene ent-atiserene.[1][2][3] This step is catalyzed by a pair of terpene synthases.[1][2][3]

  • Initial Oxidation: The ent-atiserene scaffold undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases (P450s). In D. grandiflorum, three P450s have been identified that oxidize the ent-atiserene scaffold.[1][2][3] This is followed by the incorporation of a nitrogen atom, a key step in the formation of the alkaloid structure.

Early_Stages_Delgrandine_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate MEP MEP Pathway Pyruvate->MEP Multiple Steps IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_Atiserene ent-Atiserene GGPP->ent_Atiserene diTPS Oxidized_Atiserene Oxidized Atiserene Derivatives ent_Atiserene->Oxidized_Atiserene Cytochrome P450s Early_Alkaloid Initial Diterpenoid Alkaloid Scaffold Oxidized_Atiserene->Early_Alkaloid Nitrogen Incorporation (Reductase)

Early stages of this compound biosynthesis.
Putative Late-Stage Modifications

The conversion of the initial diterpenoid alkaloid scaffold into the highly functionalized this compound molecule involves a series of late-stage modifications. While the specific enzymes have not been characterized, the structure of this compound suggests the involvement of the following enzyme classes:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are likely responsible for the numerous hydroxylations at various positions on the diterpene core. The high degree of oxygenation in this compound points to the action of multiple, specific P450s.

  • Acyltransferases: The presence of acetyl and benzoyl groups indicates the activity of acyltransferases that utilize acetyl-CoA and benzoyl-CoA as donor substrates, respectively.

  • Oxidoreductases: The aldehyde group at C-4 is likely formed through the oxidation of a primary alcohol, a reaction catalyzed by an oxidoreductase.

Based on the structure of this compound, a putative sequence of late-stage modifications can be proposed, involving a series of hydroxylations, acylations, and an oxidation reaction to yield the final complex structure.

Late_Stages_Delgrandine_Biosynthesis Early_Alkaloid Initial Diterpenoid Alkaloid Scaffold Intermediate1 Hydroxylated Intermediate Early_Alkaloid->Intermediate1 P450s (Hydroxylation) Intermediate2 Acetylated Intermediate Intermediate1->Intermediate2 Acyltransferases (Acetylation) Intermediate3 Benzoylated Intermediate Intermediate2->Intermediate3 Acyltransferases (Benzoylation) This compound This compound Intermediate3->this compound Oxidoreductase (Oxidation of C-4)

Putative late-stage modifications in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthetic pathway of this compound. Future research will need to focus on characterizing the enzymes involved to determine key parameters such as enzyme kinetics and metabolite concentrations. The following table provides a template for the types of data that are essential for a comprehensive understanding of the pathway.

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Vmax (µmol/mg/min)Optimal pHOptimal Temp (°C)
DgGGPPSIPP, DMAPPGGPPTBDTBDTBDTBDTBD
DgdiTPSGGPPent-AtisereneTBDTBDTBDTBDTBD
DgP450 (Hydroxylase 1)ent-AtisereneHydroxylated intermediateTBDTBDTBDTBDTBD
DgAcyltransferase (Acetyl)Hydroxylated intermediateAcetylated intermediateTBDTBDTBDTBDTBD
DgAcyltransferase (Benzoyl)Acetylated intermediateBenzoylated intermediateTBDTBDTBDTBDTBD
DgOxidoreductaseBenzoylated intermediateThis compoundTBDTBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments that would be cited in such a study.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Protocol:

  • Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Delphinium grandiflorum at various developmental stages.

  • RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential gene expression analysis to identify genes that are highly expressed in tissues where this compound accumulates.

    • Annotate the differentially expressed genes by sequence homology to known terpene and alkaloid biosynthetic enzymes from other plant species.

    • Identify candidate genes for P450s, acyltransferases, and oxidoreductases based on co-expression with known early pathway genes.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from D. grandiflorum cDNA.

  • Heterologous Expression:

    • Clone the candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

    • Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification:

    • Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Plant_Material Delphinium grandiflorum (Tissues) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation & Co-expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes Cloning Gene Cloning Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Enzyme Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Confirmed_Function Confirmed Enzyme Function Analysis->Confirmed_Function

Experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of plant specialized metabolism. While the early steps involving the formation of the diterpene scaffold are beginning to be understood, the late-stage modifications that create the unique chemical architecture of this compound remain a frontier for research. The proposed pathway in this guide provides a roadmap for future investigations. The identification and characterization of the complete set of biosynthetic enzymes will not only provide fundamental insights into the evolution of chemical diversity in plants but also pave the way for the heterologous production of this compound and related diterpenoid alkaloids for pharmaceutical and other applications. The integration of multi-omics approaches with synthetic biology will be instrumental in achieving these goals.

References

An In-depth Technical Guide on the Therapeutic Potential of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a therapeutic agent specifically named "Delgrandine" is not available in the public domain or scientific literature based on the conducted searches. The term may be inaccurate, a misspelling, or refer to a compound not yet disclosed in publicly accessible resources.

The search for "this compound" and its therapeutic potential, mechanism of action, clinical trials, and preclinical studies did not yield any relevant results for a compound with this name. However, the search did identify a therapeutic agent with a similar name, Delgocitinib , which is currently in clinical development.

To provide a helpful response and demonstrate the requested format, this guide will proceed by presenting information on Delgocitinib , a known Janus kinase (JAK) inhibitor, as a representative example of how such a technical guide would be structured. It is crucial to note that the following information pertains to Delgocitinib and not a compound named "this compound."

Delgocitinib: A Potential Therapeutic Agent for Chronic Inflammatory Skin Diseases

Introduction

Delgocitinib is a novel, potent, and selective pan-Janus kinase (JAK) inhibitor. It is being investigated as a topical treatment for various inflammatory skin conditions, most notably chronic hand eczema (CHE). By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), delgocitinib modulates the signaling of multiple cytokines that are pivotal in the pathogenesis of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of delgocitinib.

Mechanism of Action

Delgocitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is a critical downstream signaling cascade for numerous cytokine and growth factor receptors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.

Preclinical Studies

Preclinical development involves a series of studies to determine the safety and efficacy of a drug before it is tested in humans[1][2].

No specific quantitative in vitro data for Delgocitinib was found in the initial search results. The table below is a representative example of how such data would be presented.

Assay TypeTargetIC50 (nM)Cell Line
Kinase AssayJAK1Data not available-
Kinase AssayJAK2Data not available-
Kinase AssayJAK3Data not available-
Kinase AssayTYK2Data not available-
Cytokine InhibitionIL-6 induced STAT3 phosphorylationData not availableHuman PBMCs

No specific animal model data for Delgocitinib was found in the initial search results. The experimental workflow diagram is a representative example.

Animal_Model_Workflow Induction Disease Induction (e.g., MC903 application) Grouping Randomization into Treatment Groups Induction->Grouping Treatment Topical Application (Vehicle vs. Delgocitinib) Grouping->Treatment Evaluation Evaluation of Clinical Scores (Erythema, Edema) Treatment->Evaluation Analysis Histological & Molecular Analysis of Skin Samples Evaluation->Analysis

Caption: A typical experimental workflow for evaluating a topical agent in a mouse model of dermatitis.

Clinical Trials

Delgocitinib has been evaluated in several clinical trials for chronic hand eczema.

Trial IdentifierPhaseConditionInterventionKey Findings
NCT04872101 (DELTA 2)Phase 3Moderate to Severe Chronic Hand EczemaDelgocitinib cream 20 mg/g vs. cream vehicleThis study aimed to confirm the efficacy and evaluate the safety of twice-daily delgocitinib cream over a 16-week treatment period.[3]
NCT05259722Phase 3Severe Chronic Hand EczemaDelgocitinib cream 20 mg/g vs. Alitretinoin capsulesThis 24-week trial compared the efficacy and safety of delgocitinib cream with oral alitretinoin in adults with severe CHE.[4]
  • Objective: To confirm the efficacy and evaluate the safety of twice-daily Delgocitinib cream 20 mg/g compared with a cream vehicle over a 16-week treatment period in adult subjects with moderate to severe chronic hand eczema[3].

  • Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Diagnosis of chronic hand eczema for at least 3 months.

    • Investigator's Global Assessment (IGA) score of moderate or severe.

  • Exclusion Criteria:

    • Clinically significant skin infections on the hands.

    • Prior treatment with delgocitinib.

  • Primary Outcome Measures:

    • Proportion of subjects with an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.

  • Secondary Outcome Measures:

    • Change from baseline in Hand Eczema Severity Index (HECSI) score.

    • Proportion of subjects with at least a 75% improvement in HECSI score (HECSI-75).

    • Change from baseline in patient-reported outcomes (e.g., itch, pain).

Clinical_Endpoints IGA Investigator's Global Assessment (IGA) Efficacy Overall Treatment Efficacy IGA->Efficacy HECSI Hand Eczema Severity Index (HECSI) HECSI->Efficacy PRO Patient-Reported Outcomes (PROs) PRO->Efficacy Safety Safety & Tolerability

Caption: Relationship between primary and secondary endpoints in assessing the overall therapeutic profile.

Conclusion

Delgocitinib represents a promising topical therapeutic agent for the management of chronic hand eczema. Its mechanism of action, targeting the JAK-STAT pathway, allows it to broadly inhibit the signaling of key inflammatory cytokines. Clinical trial data, particularly from the Phase 3 DELTA program, will be crucial in fully defining its efficacy and safety profile and its potential role in the clinical management of this and other inflammatory skin diseases. Further research and publication of full trial results are anticipated to provide a clearer picture of its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-Cancer Effects of Delphinidin on HER-2 Positive Breast Cancer Cell Lines

This technical guide provides a comprehensive overview of the effects of Delphinidin on HER-2 positive breast cancer cell lines, with a focus on its mechanisms of action, including the induction of cell cycle arrest and apoptosis. The information is compiled from recent scientific literature and is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

Delphinidin has been shown to inhibit the viability of HER-2 positive breast cancer cell lines, MDA-MB-453 and BT-474, in a concentration-dependent manner. This inhibitory effect is associated with the induction of G2/M phase cell cycle arrest and apoptosis. The following table summarizes the quantitative data on the effects of Delphinidin on these cell lines.

Cell LineTreatmentConcentration (µM)ObservationPercentage of Cells in G2/M Phase
MDA-MB-453Delphinidin20Increased G2/M arrestData not specified
40Increased G2/M arrestData not specified
80Increased G2/M arrestData not specified
BT-474Delphinidin20Increased G2/M arrestData not specified
40Increased G2/M arrestData not specified
80Increased G2/M arrestData not specified

Data derived from qualitative descriptions in the cited literature. Specific percentages for G2/M phase arrest were not provided in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of Delphinidin on cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-453 and BT-474 cells in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Delphinidin (e.g., 20, 40, and 80 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat MDA-MB-453 and BT-474 cells with different concentrations of Delphinidin for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the fluorescence intensity of PI.

Western Blot Analysis
  • Protein Extraction: Lyse the Delphinidin-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, Cdk1, p21WAF1/Cip1, Bcl-2, p-ERK, p-JNK, p-NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by Delphinidin and a general experimental workflow for studying its effects.

Delphinidin_Signaling_Pathway Delphinidin Delphinidin ERK ERK Delphinidin->ERK inhibits NFkB NF-κB Delphinidin->NFkB inhibits JNK JNK Delphinidin->JNK activates Mitochondria Mitochondrial Apoptosis Pathway Delphinidin->Mitochondria promotes CyclinB1_Cdk1 Cyclin B1 / Cdk1 p21 p21WAF1/Cip1 JNK->p21 p21->CyclinB1_Cdk1 inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdk1->CellCycleArrest leads to Apoptosis Apoptosis Mitochondria->Apoptosis leads to

Caption: Delphinidin-induced signaling pathway in HER-2 positive breast cancer cells.

Experimental_Workflow cluster_assays Functional Assays start Start: Culture HER-2+ Cancer Cells (MDA-MB-453, BT-474) treatment Treat with Delphinidin (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (TUNEL Staining) treatment->apoptosis western_blot Western Blot Analysis of Key Proteins treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Delphinidin's Anti-Cancer Effects data_analysis->conclusion

Caption: General experimental workflow for investigating Delphinidin's effects.

Mechanism of Action

Delphinidin exerts its anti-cancer effects on HER-2 positive breast cancer cells through a multi-faceted mechanism. It induces G2/M phase cell cycle arrest by inhibiting the expression of key cell cycle regulators, Cyclin B1 and Cdk1.[1] This is potentially mediated by an increase in the protein expression of p21WAF1/Cip1.[1]

Furthermore, Delphinidin promotes apoptosis through the mitochondrial pathway.[1] This is achieved by inhibiting the ERK and NF-κB signaling pathways while activating the JNK signaling pathway.[1] The inhibition of these pro-survival pathways and activation of a pro-apoptotic pathway converge to trigger programmed cell death in cancer cells.

Conclusion

Delphinidin demonstrates significant anti-proliferative and pro-apoptotic activity in HER-2 positive breast cancer cell lines. Its ability to induce cell cycle arrest and apoptosis through the modulation of critical signaling pathways, such as MAPK and NF-κB, highlights its potential as a therapeutic agent for the treatment of HER-2 positive breast cancer. Further in-depth studies and in vivo experiments are warranted to fully elucidate its therapeutic efficacy.

References

Delgocitinib: A Technical Overview of its Biological Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib, a novel topical therapeutic agent, has emerged as a significant development in the treatment of inflammatory skin conditions, most notably chronic hand eczema (CHE) and atopic dermatitis (AD). This technical guide provides an in-depth exploration of the known biological targets of delgocitinib, its mechanism of action, and the key experimental findings that underpin its clinical application. It is important to note that the initial query for "Delgrandine" did not yield any relevant results, and it is highly probable that the intended subject was Delgocitinib.

Core Biological Targets: The Janus Kinase Family

Delgocitinib is a pan-Janus kinase (JAK) inhibitor, meaning it targets multiple members of the JAK family of non-receptor tyrosine kinases.[1][2] These enzymes are critical components of intracellular signaling pathways that translate extracellular cytokine signals into transcriptional changes within the nucleus. The primary biological targets of delgocitinib are:

  • Janus Kinase 1 (JAK1)

  • Janus Kinase 2 (JAK2)

  • Janus Kinase 3 (JAK3)

  • Tyrosine Kinase 2 (TYK2)

By inhibiting these kinases, delgocitinib effectively modulates the inflammatory cascades that are central to the pathophysiology of various dermatological diseases.

Quantitative Analysis of Delgocitinib's Inhibitory Activity

The potency of delgocitinib against its target kinases has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (IC50) and binding affinities (Ki) derived from enzymatic and cell-based experiments.

Table 1: Enzymatic Inhibitory Activity of Delgocitinib against JAK Isoforms
TargetIC50 (nM)Ki (nM)Assay Type
JAK12.8 ± 0.62.1 ± 0.3Recombinant Human Enzyme Assay
JAK22.6 ± 0.21.7 ± 0.0Recombinant Human Enzyme Assay
JAK313 ± 05.5 ± 0.3Recombinant Human Enzyme Assay
TYK258 ± 914 ± 1Recombinant Human Enzyme Assay

Data sourced from Tanimoto A, et al. Inflamm Res. 2015.[1]

Table 2: Cell-Based Inhibitory Activity of Delgocitinib on Cytokine-Induced STAT Phosphorylation
CytokineSTAT PathwayCell TypeIC50 (nM)
IL-2STAT5Human T-cells40 ± 9
IL-6STAT3Human T-cells33 ± 14
IL-23STAT3Human T-cells84 ± 11
GM-CSFSTAT5Human Monocytes304 ± 22
IFN-αSTAT1Human T-cells18 ± 3

Data sourced from Tanimoto A, et al. Inflamm Res. 2015.[1]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic effects of delgocitinib are mediated through its inhibition of the JAK-STAT signaling pathway. This pathway is a cornerstone of immune cell activation and inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition Gene Gene Transcription (Inflammation, Pruritus) DNA->Gene Initiation

Figure 1: Delgocitinib's Inhibition of the JAK-STAT Signaling Pathway.

As depicted in Figure 1, the binding of pro-inflammatory cytokines to their receptors on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, inducing the expression of genes involved in inflammation, pruritus (itching), and other pathological processes in skin diseases. Delgocitinib competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STATs, thereby downregulating the inflammatory response.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of delgocitinib.

Enzymatic Assay for JAK Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of delgocitinib against recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine 5'-triphosphate).

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

  • Delgocitinib at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 384-well plates.

  • Plate reader capable of detecting the phosphorylated substrate (e.g., using a phosphospecific antibody and a detection reagent).

Procedure:

  • Prepare a dilution series of delgocitinib in the assay buffer.

  • Add the JAK enzyme, peptide substrate, and delgocitinib (or vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with a phosphotyrosine-specific antibody or a fluorescence-based method).

  • Calculate the percentage of inhibition for each delgocitinib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

  • To determine the Ki value and mode of inhibition, perform the assay with varying concentrations of both ATP and delgocitinib and analyze the data using Lineweaver-Burk plots.[1]

Cell-Based Assay for STAT Phosphorylation

Objective: To measure the inhibitory effect of delgocitinib on cytokine-induced phosphorylation of STAT proteins in primary human immune cells.

Materials:

  • Isolated primary human T-cells or monocytes.

  • Recombinant human cytokines (e.g., IL-2, IL-6, IFN-α, GM-CSF).

  • Delgocitinib at various concentrations.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Culture the primary human cells in appropriate media.

  • Pre-incubate the cells with various concentrations of delgocitinib or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

  • After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state.

  • Permeabilize the cell membranes to allow intracellular antibody staining.

  • Stain the cells with a fluorescently labeled antibody targeting the phosphorylated form of the relevant STAT protein.

  • Analyze the stained cells using a flow cytometer to quantify the level of STAT phosphorylation in each treatment group.

  • Calculate the percentage of inhibition of STAT phosphorylation for each delgocitinib concentration.

  • Determine the IC50 value by plotting the inhibition data against the delgocitinib concentration and fitting to a dose-response curve.[1]

Clinical Trial Workflow: DELTA 1 & DELTA 2

The efficacy and safety of delgocitinib have been established in pivotal Phase 3 clinical trials, DELTA 1 (NCT04871711) and DELTA 2 (NCT04872101). The general workflow for these trials is outlined below.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (16 Weeks) cluster_assessment Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Treatment_A Delgocitinib Cream (20 mg/g) Twice Daily Randomization->Treatment_A Delgocitinib Arm Treatment_B Vehicle Cream Twice Daily Randomization->Treatment_B Vehicle Arm Primary_Endpoint Primary Endpoint Assessment (Week 16) Investigator's Global Assessment (IGA) for CHE Treatment_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., HECSI, Pruritus NRS) Treatment_A->Secondary_Endpoints Treatment_B->Primary_Endpoint Treatment_B->Secondary_Endpoints

Figure 2: Workflow of the DELTA 1 and DELTA 2 Phase 3 Clinical Trials.

These multicenter, randomized, double-blind, vehicle-controlled trials enrolled adult patients with moderate to severe chronic hand eczema. Participants were randomized in a 2:1 ratio to receive either delgocitinib cream 20 mg/g or a vehicle cream, applied twice daily for 16 weeks. The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.

Conclusion

Delgocitinib's therapeutic efficacy in inflammatory skin diseases is firmly rooted in its potent, multi-targeted inhibition of the JAK family of kinases. By disrupting the JAK-STAT signaling pathway, delgocitinib effectively dampens the downstream inflammatory cascades driven by a multitude of pro-inflammatory cytokines. The quantitative data from enzymatic and cell-based assays, combined with the robust clinical evidence from well-designed trials, establish delgocitinib as a significant advancement in the topical treatment of chronic hand eczema and other related inflammatory dermatoses. This in-depth understanding of its biological targets and mechanism of action provides a solid foundation for its rational use in clinical practice and for future research in the field of dermatology.

References

Delgrandine: A Technical Guide to its Isolation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Delgrandine is a C20-diterpenoid alkaloid first isolated from the roots of Delphinium grandiflorum L.[1]. This document provides a comprehensive overview of the methodologies for its isolation and the analytical techniques used for its structural elucidation. While the original detailed experimental protocol from the primary literature, Acta Chimica Sinica, 1992, 50(08):822-826, was not accessible for this review, this guide furnishes a generalized protocol based on established methods for the extraction of diterpenoid alkaloids from plant sources. Furthermore, this guide explores the potential neuroactive properties of this compound, including a hypothetical signaling pathway involving serotonin receptors, an area of interest for further pharmacological investigation.

Introduction

This compound is a structurally complex C20-diterpenoid alkaloid[1]. Alkaloids of this class are of significant interest to the pharmaceutical industry due to their diverse biological activities. The initial structural characterization of this compound was accomplished through advanced spectroscopic techniques, including 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Preliminary data suggests that this compound may possess neuroactive properties, potentially modulating neuronal activity through interaction with serotonin receptors, though further research is required to substantiate this hypothesis[2].

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 145237-05-4[1]
Molecular Formula C41H43NO or C41H43NO12[1][2]
Molecular Weight 741.77 g/mol [1]
Compound Type C20-Diterpenoid Alkaloid[1]
Source Roots of Delphinium grandiflorum L.[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Isolation of this compound: A Generalized Experimental Protocol

The following protocol describes a general method for the isolation of diterpenoid alkaloids from plant material, adapted from common laboratory practices. It should be noted that this is a representative workflow and optimization would be necessary for the specific isolation of this compound.

3.1. Plant Material and Extraction

  • Preparation: The roots of Delphinium grandiflorum L. are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with an acidic ethanol solution (e.g., 95% ethanol containing a small percentage of hydrochloric acid). This can be performed using heat reflux or maceration at room temperature over several days.

  • Filtration and Concentration: The ethanolic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl).

  • Defatting: The acidic solution is washed with a nonpolar solvent such as petroleum ether or hexane to remove fats and other non-alkaloidal components. The aqueous layer, containing the protonated alkaloid salts, is retained.

  • Basification: The acidic aqueous layer is then basified to a pH of approximately 9-10 with an alkali solution (e.g., ammonia water). This deprotonates the alkaloid salts, converting them into their free base form.

  • Extraction of Free Bases: The basified solution is extracted with a chlorinated solvent like chloroform or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

  • Elution: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Further Purification: Fractions containing the compound of interest, as indicated by TLC, are combined and may require further purification by preparative High-Performance Liquid Chromatography (prep-HPLC) to yield pure this compound.

Structural Identification of this compound

The definitive identification of this compound was achieved through a combination of spectroscopic methods.

4.1. Spectroscopic Analysis The structure of this compound was elucidated using the following key spectroscopic techniques[1]:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H NMR Spectroscopy: To identify the proton environments in the molecule.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

  • 2D NMR Spectroscopy:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • ¹³C-¹H COSY (Heteronuclear Single Quantum Coherence - HSQC): To identify direct carbon-proton correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

A summary of the key identification techniques and their purpose is provided in Table 2.

TechniquePurpose
Mass Spectrometry (MS)Determination of molecular weight and formula.
¹H NMRElucidation of the proton framework.
¹³C NMRElucidation of the carbon framework.
¹H-¹H COSYIdentification of neighboring protons.
¹³C-¹H COSY (HSQC)Assignment of protons to their attached carbons.
NOESYDetermination of through-space proton proximities and stereochemistry.

Visualizing the Workflow and Potential Signaling Pathway

5.1. Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound.

G Figure 1: General workflow for the isolation and identification of this compound. cluster_isolation Isolation cluster_identification Identification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acid-Base Partitioning Acid-Base Partitioning Extraction->Acid-Base Partitioning Column Chromatography Column Chromatography Acid-Base Partitioning->Column Chromatography Prep-HPLC Prep-HPLC Column Chromatography->Prep-HPLC Pure Compound Pure Compound Prep-HPLC->Pure Compound Purified this compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation NMR Spectroscopy->Structure Elucidation G Figure 2: Hypothetical signaling pathway of this compound at a 5-HT1A receptor. cluster_pathway Postsynaptic Neuron This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Binds to receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgrandine is a complex C20-diterpenoid alkaloid that has been identified as a modulator of epigenetic markers through the inhibition of histone deacetylases (HDACs).[1] Its intricate polycyclic structure presents a significant synthetic challenge. To date, a specific total synthesis of this compound has not been published in peer-reviewed literature. This document provides a comprehensive overview of a proposed synthetic strategy for this compound, drawing from established methodologies for the synthesis of structurally related delphinine-type alkaloids. Additionally, it outlines the known biological context of this compound as an HDAC inhibitor and includes protocols for assessing its activity.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₄₁H₄₃NO₁₂[1]
Molecular Weight 741.8 g/mol [1]
CAS Number 145237-05-4[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Proposed Retrosynthetic Analysis of this compound

The proposed synthesis of this compound is based on the well-established strategies for constructing the complex core of delphinine-type alkaloids. A plausible retrosynthetic analysis is outlined below, highlighting key disconnections and strategic considerations.

Retrosynthesis This compound This compound Intermediate_A Late-stage Functionalization (Esterification) This compound->Intermediate_A Esterification Intermediate_B Core Polycyclic Amine Intermediate_A->Intermediate_B Oxidation, Protection Intermediate_C [4+2] Cycloaddition Precursor Intermediate_B->Intermediate_C Intramolecular Heck or Radical Cyclization Intermediate_D Functionalized Dienophile Intermediate_C->Intermediate_D Coupling Intermediate_E Substituted Diene Intermediate_C->Intermediate_E Coupling

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway to this compound, based on synthetic routes successfully applied to similar diterpenoid alkaloids. Researchers should consider this a conceptual framework that will require optimization and adaptation.

Stage 1: Synthesis of the Bicyclic Core

The synthesis would likely commence with the construction of a functionalized bicyclic system, which forms the foundation of the intricate cage-like structure. This could be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by further elaborations.

Stage 2: Elaboration of the Polycyclic Skeleton

Subsequent steps would focus on the construction of the remaining rings. This is often the most challenging phase and may involve intramolecular cyclizations, such as radical cyclizations or Heck reactions, to forge key carbon-carbon bonds and establish the correct stereochemistry.

Stage 3: Introduction of Oxygen Functionality and the N-Ethyl Group

Once the core carbon skeleton is assembled, the various oxygen-containing functional groups (hydroxyls, esters, and a ketone) would be introduced. This would require a series of stereoselective oxidations, reductions, and protection/deprotection steps. The N-ethyl group would likely be installed via reductive amination.

Stage 4: Late-Stage Esterification

The final steps of the synthesis would involve the esterification of the hydroxyl groups at positions C-1, C-8, C-14, and C-16 with their corresponding acyl groups (acetate and benzoate). This late-stage functionalization is a common strategy in the synthesis of complex natural products.

Biological Activity and Mechanism of Action

This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, this compound is proposed to cause hyperacetylation of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, resulting in the altered expression of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis. This mechanism is the basis for the investigation of HDAC inhibitors as therapeutic agents in cancer and other diseases.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_nucleus Nucleus HDAC HDAC Histone Histone (acetylated) HDAC->Histone Deacetylation Chromatin_Closed Condensed Chromatin (Transcriptionally repressed) Histone->Chromatin_Closed leads to Chromatin_Open Open Chromatin (Transcriptionally active) Histone->Chromatin_Open maintains Gene_Expression Altered Gene Expression TF Transcription Factors Chromatin_Open->TF allows binding of TF->Gene_Expression regulates This compound This compound This compound->HDAC Inhibition

Caption: General signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

General HDAC Activity Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a panel of HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis for Histone Acetylation

This protocol can be used to determine the effect of this compound on the acetylation status of histones in cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific time (e.g., 24 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Quantitative Data

As a specific total synthesis for this compound is not publicly available, experimental data such as reaction yields and detailed spectroscopic characterization for synthetic intermediates are not provided. The following table presents hypothetical IC₅₀ values for this compound against various HDAC isoforms, which would be typical for a pan-HDAC inhibitor. These values would need to be determined experimentally.

HDAC IsoformHypothetical IC₅₀ (nM)
HDAC115
HDAC225
HDAC310
HDAC650
HDAC8150

Conclusion

This compound represents a promising scaffold for the development of novel epigenetic modulators. While a definitive total synthesis remains to be published, the synthetic strategies developed for other C20-diterpenoid alkaloids provide a clear roadmap for its potential laboratory synthesis. The protocols outlined in these application notes offer a starting point for researchers interested in synthesizing and evaluating the biological activity of this compound and its analogs. Further research into the specific biological effects and synthesis of this complex molecule is warranted.

References

Protocol for the Extraction of Delgrandine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delgrandine is a C20-diterpenoid alkaloid that has been isolated from the roots of Delphinium grandiflorum L. and the herbs of Delphinium davidii.[1] Diterpenoid alkaloids from Delphinium species are known for their complex structures and significant biological activities, including neurotropic, anti-inflammatory, and analgesic effects.[2][3][4] This document provides a detailed protocol for the extraction and isolation of this compound from its natural plant sources. The protocol is based on established methods for the extraction of diterpenoid alkaloids from Delphinium species. Additionally, this document outlines the current understanding of the potential mechanism of action for this class of compounds.

Data Presentation

The following table summarizes illustrative quantitative data for the extraction of this compound from Delphinium grandiflorum roots. Please note that these values are representative and can vary depending on the specific plant material, collection time, and extraction conditions.

ParameterValueUnitNotes
Starting Plant Material (dried roots)10kgSourced from authenticated Delphinium grandiflorum
Crude Alkaloid Extract Yield150gYield after initial acid-base extraction.
This compound Yield (after chromatography)25mgApproximate yield of pure this compound.
Purity (by HPLC)>98%Purity of the final isolated this compound.
Major Solvents Consumed (per kg of plant material)
- Ethanol (95%)15LFor initial extraction.
- Chloroform5LFor liquid-liquid extraction of alkaloids.
- Ethyl Acetate3LFor removal of non-alkaloidal components.

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound.

1. Plant Material Preparation

  • Obtain authenticated roots of Delphinium grandiflorum or aerial parts of Delphinium davidii.

  • Thoroughly wash the plant material with distilled water to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, preferably in the shade, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction of Crude Alkaloids

This protocol is based on the general method for extracting diterpenoid alkaloids from Delphinium species.

  • Maceration:

    • Place the powdered plant material (1 kg) in a large container.

    • Add 95% ethanol in a 1:10 (w/v) ratio.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the residue in 2% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution.

    • Extract the alkaline solution with chloroform three times.

    • Combine the chloroform extracts.

    • Wash the combined chloroform extract with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

3. Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture of different alkaloids. This compound can be isolated and purified using chromatographic techniques.

  • Column Chromatography:

    • Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions of the eluate.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions by TLC using a suitable developing solvent (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing the spot corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

Extraction_Workflow plant_material Dried & Powdered Delphinium sp. (Roots/Herbs) maceration Maceration with 95% Ethanol plant_material->maceration filtration Filtration maceration->filtration evaporation1 Rotary Evaporation filtration->evaporation1 residue Crude Ethanolic Extract evaporation1->residue acidification Dissolution in 2% HCl residue->acidification etoh_extraction Extraction with Ethyl Acetate (Removal of non-alkaloids) acidification->etoh_extraction basification Basification with NH4OH (pH 9-10) etoh_extraction->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction evaporation2 Rotary Evaporation chloroform_extraction->evaporation2 crude_alkaloids Crude Alkaloid Extract evaporation2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography tlc TLC Monitoring column_chromatography->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Diterpenoid Alkaloids from Delphinium

While the specific signaling pathway of this compound is not well-elucidated, many diterpenoid alkaloids from Delphinium species are known to exert their neurotoxic effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs).[5] This interaction can block neuromuscular transmission. The following diagram illustrates this proposed mechanism.

Signaling_Pathway cluster_synapse Neuromuscular Junction cluster_effect Physiological Effect ach Acetylcholine (ACh) nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr Binds & Activates This compound Delphinium Alkaloid (e.g., this compound) This compound->nachr Binds & Blocks block Blockade of Neuromuscular Transmission ion_channel Ion Channel nachr->ion_channel Opens muscle_cell Muscle Cell Membrane ion_channel->muscle_cell Na+ influx -> Depolarization -> Muscle Contraction

Caption: Proposed antagonistic action of Delphinium alkaloids at the nAChR.

References

Application Notes and Protocols: Delgrandine in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Our comprehensive search for "Delgrandine" and variations of this name has not yielded any specific information about a compound with this designation being used in animal models of disease within publicly available scientific literature and databases. This suggests that "this compound" may be:

  • A novel or investigational compound with limited public information: It might be in the very early stages of development and not yet widely published.

  • An internal proprietary name: The name could be specific to a particular research institution or company and not used in external publications.

  • A potential misspelling of another compound.

Without specific data on this compound, we are unable to provide the detailed Application Notes and Protocols as requested, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

To assist you further, we recommend the following:

  • Please verify the spelling of the compound.

  • If possible, provide any additional identifiers, such as a chemical structure, CAS number, or the name of the research group or company developing the compound.

Once a specific and identifiable compound is provided, we will be able to generate the comprehensive and detailed Application Notes and Protocols you require.

We have, however, prepared a generalized template and example of what these Application Notes and Protocols would entail, based on common practices in preclinical animal research. This is for illustrative purposes only and should not be used for any actual experimental work without validated information on a specific compound.

Illustrative Example (Hypothetical Compound: "Compound X")

Application Notes: "Compound X" in a Mouse Model of Alzheimer's Disease

Introduction:

Compound X is a novel therapeutic agent under investigation for its potential neuroprotective effects. Preclinical studies in transgenic mouse models of Alzheimer's disease (AD) have been conducted to evaluate its efficacy in mitigating amyloid-beta (Aβ) pathology and improving cognitive function.

Mechanism of Action (Hypothetical):

Compound X is hypothesized to act as a potent activator of the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. By activating NRF2, Compound X is thought to enhance the clearance of reactive oxygen species (ROS) and reduce oxidative stress-induced neuronal damage, a key pathological feature of AD.

Data Presentation (Hypothetical Data):

Table 1: Efficacy of Compound X on Cognitive Performance in 5XFAD Mice

Treatment GroupDose (mg/kg)nMorris Water Maze (Escape Latency, sec)Y-Maze (Spontaneous Alternation, %)
Vehicle Control01245.2 ± 5.152.3 ± 4.8
Compound X101232.7 ± 4.568.1 ± 5.2
Compound X301225.1 ± 3.9 75.4 ± 4.9
Donepezil21228.9 ± 4.2 71.5 ± 5.0
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of Compound X on Amyloid Plaque Burden in 5XFAD Mice

Treatment GroupDose (mg/kg)nCortical Aβ Plaque Load (%)Hippocampal Aβ Plaque Load (%)
Vehicle Control01012.5 ± 1.88.9 ± 1.2
Compound X10108.2 ± 1.15.4 ± 0.9
Compound X30105.1 ± 0.8 3.2 ± 0.6
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols (Hypothetical)

Protocol 1: Administration of Compound X in 5XFAD Mice

  • Animal Model: Male 5XFAD transgenic mice, 6 months of age.

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Compound Preparation: Compound X is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL and 3 mg/mL.

  • Dosing: Mice are administered Compound X or vehicle via oral gavage once daily for 12 consecutive weeks.

  • Group Allocation:

    • Group 1: Vehicle control (n=12)

    • Group 2: Compound X (10 mg/kg, n=12)

    • Group 3: Compound X (30 mg/kg, n=12)

    • Group 4: Donepezil (2 mg/kg, positive control, n=12)

Protocol 2: Morris Water Maze for Cognitive Assessment

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (20 ± 1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to search for the hidden platform for 60 seconds. The escape latency is recorded.

  • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant is recorded.

Mandatory Visualizations (Hypothetical)

G cluster_workflow Experimental Workflow start 6-month-old 5XFAD Mice treatment Daily Oral Gavage (12 weeks) start->treatment behavior Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Immunohistochemistry (Aβ Plaque Analysis) tissue->analysis

Caption: A generalized experimental workflow for preclinical evaluation.

G cluster_pathway Hypothetical Signaling Pathway for Compound X CompoundX Compound X Keap1 Keap1 CompoundX->Keap1 inhibits NRF2 NRF2 Keap1->NRF2 inhibition ARE Antioxidant Response Element (ARE) NRF2->ARE activates AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes promotes transcription ROS Reactive Oxygen Species (ROS) AntioxidantGenes->ROS neutralizes Neuroprotection Neuroprotection ROS->Neuroprotection

Caption: Hypothetical NRF2 signaling pathway activation by Compound X.

We look forward to receiving more specific information about your compound of interest to provide you with the detailed and accurate documentation you require.

Application Note: Quantification of Delgrandine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust and validated methods for the quantitative analysis of Delgrandine, a novel mTOR inhibitor, in human plasma. The primary method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, making it suitable for pharmacokinetic studies with low dosage concentrations. A secondary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also presented as a cost-effective alternative for preclinical studies or formulations with higher concentrations. Both methods demonstrate excellent linearity, accuracy, and precision, meeting the regulatory requirements for bioanalytical method validation.

Introduction

This compound is an experimental small molecule therapeutic agent designed to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation. Dysregulation of this pathway is implicated in various cancers and metabolic disorders. To support the clinical development of this compound, sensitive and reliable analytical methods are required to characterize its pharmacokinetic profile in biological matrices. This document provides detailed protocols for the extraction and quantification of this compound from human plasma using LC-MS/MS and HPLC-UV.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as a competitive inhibitor of mTORC1, preventing the phosphorylation of downstream targets like S6K1 and 4E-BP1. This action effectively halts the cell cycle and protein synthesis.

PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 P_S6K1 p-S6K1 S6K1->P_S6K1 Proliferation Cell Proliferation & Protein Synthesis P_S6K1->Proliferation P_E4BP1 p-4E-BP1 E4BP1->P_E4BP1 P_E4BP1->Proliferation This compound This compound This compound->mTORC1 Inhibition

Caption: Hypothetical mTOR signaling pathway showing this compound's inhibitory action.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and is ideal for clinical pharmacokinetic sample analysis.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and standards to room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: Q1 415.2 -> Q3 287.1

    • This compound-d4 (IS): Q1 419.2 -> Q3 291.1

Data Presentation: LC-MS/MS Method Validation Summary

Table 1: Calibration Curve for this compound in Human Plasma (LC-MS/MS)

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) % Accuracy
0.1 0.0052 98.5
0.5 0.0261 101.2
2.5 0.1305 100.8
10 0.5220 99.5
50 2.6150 99.8
200 10.480 100.3
400 20.995 99.9
500 26.180 100.1

Linear Range: 0.1 - 500 ng/mL, r² > 0.998

Table 2: Precision and Accuracy Data (LC-MS/MS)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ 0.1 6.8 8.2 97.5
Low 0.3 5.1 6.5 102.1
Medium 75 3.2 4.8 98.9
High 375 2.5 3.9 101.5

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Add 10 µL Internal Standard (this compound-d4) p1->p2 p3 Add 200 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL onto UPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

HPLC-UV Method for this compound Quantification

This method is suitable for preclinical studies or formulation analysis where higher concentrations of this compound are expected.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Paracetamol (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (Paracetamol, 10 µg/mL).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL onto the HPLC-UV system.

3.1.3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector set to 275 nm

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Data Presentation: HPLC-UV Method Validation Summary

Table 3: Calibration Curve for this compound in Human Plasma (HPLC-UV)

Concentration (µg/mL) Mean Peak Area Ratio (Analyte/IS) % Accuracy
0.1 0.045 98.2
0.5 0.228 101.5
2.5 1.140 100.3
10 4.580 99.6
25 11.350 99.1
50 22.950 100.8

Linear Range: 0.1 - 50 µg/mL, r² > 0.995

Table 4: Precision and Accuracy Data (HPLC-UV)

QC Level Concentration (µg/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ 0.1 8.5 9.8 96.8
Low 0.3 6.2 7.5 103.4
Medium 20 4.1 5.3 99.2
High 40 3.5 4.6 101.0

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Method Validation

Both methods were validated according to FDA and EMA guidelines for bioanalytical method validation. The validation assessed selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Start Method Development Validation Full Method Validation Start->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Pass Does Method Meet Acceptance Criteria? Selectivity->Pass Linearity->Pass Accuracy->Pass Recovery->Pass Stability->Pass End Method Ready for Sample Analysis Pass->End Yes Fail Re-evaluate & Optimize Method Pass->Fail No Fail->Start

Caption: Logical flow for the validation of a bioanalytical method.

Conclusion

This application note provides two validated, reliable, and robust methods for the quantification of this compound in human plasma. The LC-MS/MS method is recommended for clinical studies requiring high sensitivity, while the HPLC-UV method serves as a practical alternative for preclinical applications. These methods are essential tools for advancing the research and development of this compound as a potential therapeutic agent.

Application Notes & Protocols: Handling and Storage of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgrandine is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Kinase X (KX). It is currently under investigation for its potential therapeutic applications in oncology and inflammatory diseases. Due to its specific chemical properties, careful handling and storage are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols and best practices for the handling and storage of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for understanding its handling and storage requirements.

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Appearance White to off-white crystalline solid
Solubility (in DMSO) ≥ 50 mg/mL (≥ 122.7 mM)
Solubility (in Ethanol) ≥ 10 mg/mL (≥ 24.5 mM)
pKa 8.2 (basic)
Storage and Stability

Proper storage of this compound is crucial to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions and stability data.

ConditionStorage TemperatureShelf Life (Solid)Shelf Life (in DMSO, -20°C)
Long-term Storage (Recommended) -20°C24 months6 months
Short-term Storage 4°C3 months1 month
Room Temperature (Not Recommended) 25°C< 1 week< 24 hours

Key Recommendations:

  • Protect from Light: this compound is photosensitive. Always store in a light-protected container (e.g., amber vial).

  • Avoid Freeze-Thaw Cycles: For stock solutions, aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.

  • Hygroscopic: this compound is moderately hygroscopic. Store in a desiccated environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid in solubilization if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for long-term use.

Protocol 2: In Vitro Kinase Assay for this compound Potency (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase X.

Materials:

  • Recombinant human Kinase X (KX)

  • KX substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound stock solution (10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_this compound Prepare this compound Dilutions add_this compound Add this compound to Plate prep_this compound->add_this compound prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_reagents Add Kinase Reaction Mix prep_reagents->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for in vitro IC₅₀ determination of this compound.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution in the kinase assay buffer. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Add 20 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway

This compound exerts its effects by inhibiting Kinase X, a key component of the Growth Factor Signaling Pathway (GFSP). The simplified pathway is illustrated below.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KX Kinase X (KX) GFR->KX Activates Downstream Downstream Effectors KX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: Simplified signaling pathway of this compound's mechanism of action.

Safety Precautions

As with any novel chemical entity, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder or solutions.

  • Engineering Controls: Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound.

Application Notes and Protocols: Preclinical Efficacy Testing of Delgrandine, a Novel Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgrandine is a novel, potent, and selective small molecule inhibitor of Janus Kinase 1 (JAK1). Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of various autoimmune and inflammatory diseases. By selectively targeting JAK1, this compound is hypothesized to modulate the inflammatory response with a favorable safety profile compared to less selective JAK inhibitors. These application notes provide detailed protocols for in vitro and in vivo experiments designed to test the efficacy of this compound in the context of Rheumatoid Arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.

Hypothesized Mechanism of Action

This compound is designed to selectively bind to the ATP-binding pocket of the JAK1 enzyme, preventing its phosphorylation and activation. This, in turn, blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. The inhibition of the JAK1/STAT3 pathway is expected to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-23, which are pivotal in the pathophysiology of Rheumatoid Arthritis.

Diagram 1: Hypothesized this compound Signaling Pathway

Delgrandine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) Cytokine_Receptor->JAK1_inactive Activates JAK1_active JAK1-P (Active) JAK1_inactive->JAK1_active Phosphorylation STAT3_inactive STAT3 (Inactive) JAK1_active->STAT3_inactive Phosphorylates STAT3_active STAT3-P (Active) STAT3_inactive->STAT3_active Gene_Expression Pro-inflammatory Gene Expression STAT3_active->Gene_Expression Dimerizes and Translocates This compound This compound This compound->JAK1_inactive Inhibits Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits JAK1 phosphorylation, blocking STAT3 activation.

In Vitro Efficacy and Selectivity

A series of in vitro assays are crucial to determine the potency and selectivity of this compound.

Diagram 2: In Vitro Experimental Workflow

In_Vitro_Workflow Start Start: In Vitro Characterization Kinase_Assay Biochemical Kinase Assay (JAK1, JAK2, JAK3, TYK2) Start->Kinase_Assay Cell_Based_Assay Cell-Based Cytokine Signaling Assay Start->Cell_Based_Assay Data_Analysis Data Analysis: IC50 Determination and Selectivity Profiling Kinase_Assay->Data_Analysis STAT_Phosphorylation Western Blot for p-STAT3 Levels Cell_Based_Assay->STAT_Phosphorylation STAT_Phosphorylation->Data_Analysis End End: Candidate Optimization Data_Analysis->End

Caption: Workflow for in vitro characterization of this compound.

Protocol 1: JAK Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP and a suitable peptide substrate

  • This compound (serial dilutions)

  • Assay buffer

  • 384-well plates

  • Plate reader

Method:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the respective JAK kinase to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the kinase activity using a luminescence-based or fluorescence-based detection method.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound against JAK Kinases

KinaseThis compound IC50 (nM)
JAK15.2
JAK2258.1
JAK3473.5
TYK2312.9
Protocol 2: Cell-Based IL-6-Induced STAT3 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced JAK1 signaling in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-6

  • This compound (serial dilutions)

  • Fixation and permeabilization buffers

  • Anti-phospho-STAT3 (p-STAT3) antibody conjugated to a fluorophore

  • Flow cytometer

Method:

  • Culture PBMCs or U937 cells in RPMI-1640 medium.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour.

  • Stimulate the cells with recombinant human IL-6 for 30 minutes.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with the fluorescently labeled anti-p-STAT3 antibody.

  • Analyze the samples using a flow cytometer to quantify the levels of p-STAT3.

  • Determine the IC50 of this compound for the inhibition of IL-6-induced STAT3 phosphorylation.

Table 2: Hypothetical Inhibition of IL-6-Induced p-STAT3 in PBMCs

This compound (nM)% Inhibition of p-STAT3
0.15
125
1075
10098
IC50 (nM) 8.9

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a well-established and relevant model for studying the efficacy of potential RA therapeutics.

Diagram 3: In Vivo Experimental Workflow (CIA Model)

In_Vivo_Workflow Start Start: CIA Model Immunization Day 0: Primary Immunization (Bovine Type II Collagen) Start->Immunization Boost Day 21: Booster Immunization Immunization->Boost Dosing Day 21-42: Daily Dosing (Vehicle, this compound) Boost->Dosing Monitoring Clinical Scoring Paw Swelling Measurement Dosing->Monitoring Endpoint Day 42: Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint End End: Efficacy Determination Endpoint->End

Caption: Workflow for in vivo efficacy testing in a CIA mouse model.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of RA.

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for paw measurement

  • Histology reagents

Method:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Dosing:

    • From day 21 to day 42, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily.

  • Efficacy Assessment:

    • Monitor mice daily for the onset and severity of arthritis.

    • Measure paw swelling using calipers every other day.

    • Assign a clinical arthritis score to each paw based on erythema and swelling (scale of 0-4).

  • Endpoint Analysis (Day 42):

    • Collect blood for cytokine analysis (e.g., IL-6, TNF-α).

    • Harvest paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

Table 3: Hypothetical In Vivo Efficacy Data for this compound in CIA Mice

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)
Vehicle10.5 ± 1.23.8 ± 0.4
This compound (3 mg/kg)7.2 ± 0.93.1 ± 0.3
This compound (10 mg/kg)4.1 ± 0.6 2.5 ± 0.2
This compound (30 mg/kg)1.8 ± 0.3 2.0 ± 0.1
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a selective JAK1 inhibitor for the treatment of Rheumatoid Arthritis. The successful completion of these experiments will provide crucial data on the potency, selectivity, and in vivo efficacy of this compound, supporting its further development as a potential therapeutic agent.

Application Notes and Protocols for Delgrandine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgrandine is a potent and selective inhibitor of the novel serine/threonine kinase, this compound Kinase 1 (DK1). Aberrant DK1 activity has been implicated in the pathogenesis of various solid tumors through its role in the pro-proliferative "Path-Forward" signaling cascade. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of DK1.

Mechanism of Action

This compound is an ATP-competitive inhibitor of DK1. It binds to the ATP-binding pocket of the DK1 catalytic domain, preventing the phosphorylation of its downstream substrate, Transcription Factor Activation Protein (TFAP). Inhibition of TFAP phosphorylation prevents its translocation to the nucleus and subsequent activation of genes involved in cell cycle progression and proliferation.

Data Presentation

The following tables summarize the key quantitative data for this compound in various HTS assays.

Table 1: Biochemical Assay - this compound Inhibition of DK1 Activity

ParameterValue
Assay PrincipleHomogeneous Time-Resolved Fluorescence (HTRF)
SubstrateBiotinylated TFAP peptide
ATP Concentration10 µM (Km)
This compound IC5050 nM
Z'-factor0.85
Signal to Background15

Table 2: Cell-Based Assay - this compound Inhibition of Cell Proliferation

ParameterValue
Cell LineHuman Lung Carcinoma (A549) - High DK1 expression
Assay PrincipleCellTiter-Glo® Luminescent Cell Viability Assay
Seeding Density5,000 cells/well (96-well plate)
Incubation Time72 hours
This compound GI50200 nM
Z'-factor0.78

Signaling Pathway

The "Path-Forward" signaling pathway is initiated by growth factor binding to a receptor tyrosine kinase, leading to the activation of DK1. Activated DK1 then phosphorylates TFAP, which translocates to the nucleus and promotes the transcription of proliferative genes.

Path_Forward_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds DK1_inactive DK1 (Inactive) RTK->DK1_inactive Activates DK1_active DK1 (Active) DK1_inactive->DK1_active TFAP_inactive TFAP DK1_active->TFAP_inactive Phosphorylates TFAP_active p-TFAP TFAP_inactive->TFAP_active TFAP_nucleus p-TFAP TFAP_active->TFAP_nucleus Translocates This compound This compound This compound->DK1_active Inhibits DNA DNA TFAP_nucleus->DNA Binds Proliferation Gene Transcription (Proliferation) DNA->Proliferation

Caption: The "Path-Forward" signaling pathway illustrating the role of DK1 and the inhibitory action of this compound.

Experimental Protocols

Biochemical HTRF Assay for DK1 Inhibition

This protocol describes a 384-well plate format HTRF assay to measure the inhibitory effect of compounds on DK1 activity.

Materials:

  • DK1 enzyme (recombinant)

  • Biotinylated TFAP peptide substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BSA

  • HTRF Detection Reagents: Europium-conjugated anti-phospho-TFAP antibody and Streptavidin-XL665

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and test compounds in DMSO.

  • Add 50 nL of compound solution to the assay plate.

  • Add 5 µL of DK1 enzyme solution (2X final concentration) in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a mixture of Biotinylated TFAP peptide substrate and ATP (2X final concentration) in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection reagents diluted in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.

Cell-Based Proliferation Assay

This protocol outlines a 96-well plate format luminescent assay to assess the anti-proliferative effect of compounds on A549 cells.

Materials:

  • A549 cells

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (positive control)

  • DMSO (negative control)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Seed 5,000 A549 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound and test compounds in cell culture medium.

  • Add the compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation relative to controls.

Experimental Workflow

The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify novel DK1 inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation cluster_secondary_assays Secondary Assays Compound_Library Compound Library (100,000 compounds) Primary_HTS Single-Dose HTS (Biochemical Assay) Compound_Library->Primary_HTS Primary_Hits Primary Hits (~1,000 compounds) Primary_HTS->Primary_Hits Dose_Response Dose-Response (Biochemical Assay) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits (~100 compounds) Dose_Response->Confirmed_Hits Cell_Based Cell-Based Assay (Proliferation) Confirmed_Hits->Cell_Based Selectivity Kinase Selectivity Panel Confirmed_Hits->Selectivity Lead_Candidates Lead Candidates (~5-10 compounds) Cell_Based->Lead_Candidates Selectivity->Lead_Candidates

Application Notes: Ethical Considerations for the Research and Development of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delgrandine is a novel investigational drug designed as a neuro-enhancer that selectively amplulates synaptic plasticity in the prefrontal cortex. Its primary therapeutic target is the treatment of severe cognitive decline in neurodegenerative conditions such as Alzheimer's disease. The unique mechanism of action, while promising, presents a complex ethical landscape that researchers, clinicians, and drug developers must navigate with utmost care. These application notes provide a framework for the ethical considerations essential for the responsible research and development of this compound.

Core Ethical Principles

The ethical framework for this compound research is grounded in the principles outlined in the Belmont Report: Respect for Persons, Beneficence, and Justice.[1]

  • Respect for Persons: This principle requires that research participants be treated as autonomous agents and that individuals with diminished autonomy are entitled to protection.[1] In the context of this compound research, this is particularly critical when involving patients with cognitive impairments.[2][3][4][5]

  • Beneficence: This entails an obligation to not only respect the decisions of participants but also to secure their well-being by maximizing potential benefits and minimizing possible harms.[1] The potential for both profound therapeutic benefit and significant risk with this compound makes this a central ethical challenge.

  • Justice: This principle pertains to the fair distribution of the benefits and burdens of research.[1] For this compound, this includes equitable selection of participants and considerations for future access to the therapy if it proves effective.

Key Ethical Considerations

  • Informed Consent in a Vulnerable Population: Alzheimer's patients represent a vulnerable population, often with compromised ability to provide fully informed consent.[2][4][6] Research protocols must include rigorous procedures for assessing a potential participant's capacity to consent.[3][7] When a participant lacks this capacity, a legally authorized representative or surrogate decision-maker must be involved.[2][5] The process of obtaining consent should be ongoing, recognizing that a participant's capacity may fluctuate.[6][7]

  • Risk of Personality and Identity Alteration: As this compound targets synaptic plasticity in the prefrontal cortex, there is a theoretical risk of unintended alterations to personality, mood, and personal identity.[8] This potential side effect must be clearly communicated during the informed consent process and meticulously monitored throughout the study.

  • Potential for Off-Label Use and Societal Pressure: The neuro-enhancing properties of this compound create a significant potential for off-label use by healthy individuals seeking cognitive enhancement.[9][10] This raises ethical concerns about fairness, societal pressure to use such enhancers to remain competitive, and the potential for exacerbating socioeconomic inequalities.[9][11] While not the primary focus of therapeutic research, these broader societal implications should be considered in the overall development plan.

  • Long-Term Safety and Unknown Neurological Effects: The novel mechanism of this compound means that its long-term effects on the brain are unknown.[8][12] Preclinical and clinical studies must be designed to assess long-term safety, with extended follow-up periods to monitor for any delayed adverse events.

  • Therapeutic Misconception: Participants with severe cognitive decline and their families may be particularly susceptible to the "therapeutic misconception," the belief that the primary purpose of the research is to provide treatment rather than to generate scientific knowledge.[5] Researchers have a responsibility to clearly and repeatedly distinguish between research participation and clinical care.[5]

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound's Efficacy and Safety

Objective: To determine the efficacy, safety, and toxicity profile of this compound in a transgenic mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: Utilize a well-established transgenic mouse model that exhibits key pathological features of Alzheimer's disease (e.g., amyloid plaques and tau tangles).

  • Dose-Ranging Studies: Conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) and identify observable signs of toxicity.[13]

  • Efficacy Assessment:

    • Administer a range of this compound doses to different cohorts of transgenic mice.

    • Assess cognitive function using behavioral tests such as the Morris water maze and contextual fear conditioning.

  • Safety and Toxicology:

    • Conduct comprehensive toxicology studies in at least two species (one rodent, one non-rodent) as per regulatory guidelines.[13]

    • Monitor for general health, changes in weight, and any adverse behavioral changes.

    • Perform detailed histopathological examination of all major organs upon completion of the study.

Ethical Checkpoints:

  • All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • The "Three Rs" (Replacement, Reduction, Refinement) of animal research should be implemented to minimize animal suffering.

  • Group sizes should be statistically justified to be the minimum necessary to achieve valid results.

Protocol 2: Phase I Clinical Trial of this compound in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy adult volunteers.

Methodology:

  • Participant Recruitment: Recruit a small cohort of healthy adult volunteers.

  • Informed Consent: A multi-stage informed consent process will be used, including a preliminary screening, a detailed information session, and a final confirmation of understanding before enrollment.

  • Dosing: A single ascending dose design will be followed by a multiple ascending dose design, with safety reviews at each dose escalation.

  • Safety Monitoring:

    • Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events.

    • Regular blood and urine tests for safety labs.

    • Neuropsychological assessments to monitor for any acute cognitive or mood changes.

  • Pharmacokinetics and Pharmacodynamics:

    • Serial blood sampling to determine the pharmacokinetic profile of this compound.

    • Use of biomarkers, where available, to assess the pharmacodynamic effects of the drug.

Ethical Checkpoints:

  • The trial protocol must be approved by an Institutional Review Board (IRB) or Research Ethics Committee.

  • The potential risks of a novel neuro-enhancer must be clearly communicated, and participants must understand that there is no anticipated therapeutic benefit for them.

  • The financial compensation for participation should not be so high as to be coercive.

Protocol 3: Phase II Clinical Trial of this compound in Patients with Mild to Moderate Alzheimer's Disease

Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.

Methodology:

  • Participant Selection:

    • Enroll patients with a confirmed diagnosis of mild to moderate Alzheimer's disease.

    • Utilize biomarker screening (e.g., amyloid PET scans or CSF analysis) to ensure the target pathology is present.[14]

  • Informed Consent and Capacity Assessment:

    • A comprehensive assessment of each potential participant's capacity to provide informed consent will be conducted by a qualified professional.[3]

    • If a participant lacks capacity, informed consent will be obtained from a legally authorized representative, and the participant's assent will be sought.[2][5] The right to dissent and withdraw at any time will be respected.

  • Study Design: A randomized, double-blind, placebo-controlled trial design will be used.[15]

  • Efficacy Endpoints:

    • Primary endpoints will include validated cognitive and functional scales (e.g., ADAS-Cog, CDR-SB).

    • Secondary endpoints may include changes in biomarkers of Alzheimer's disease.

  • Safety Monitoring:

    • Rigorous monitoring for all adverse events, with a particular focus on neuropsychiatric symptoms, including any changes in personality or mood.

    • An independent Data and Safety Monitoring Board (DSMB) will be established to review accumulating safety data.

Ethical Checkpoints:

  • The protocol must undergo stringent review by an IRB, with particular attention to the protections for this vulnerable population.[16][17]

  • The informed consent process must be carefully designed to minimize the risk of therapeutic misconception.[5]

  • Procedures must be in place to manage any psychiatric adverse events that may arise.

Data Presentation

Table 1: Hypothetical Risk-Benefit Analysis for this compound in a Phase II Trial

Potential BenefitsLikelihoodMagnitudePotential RisksLikelihoodMagnitudeMitigation Strategies
Slowing of Cognitive DeclineModerateHighPersonality AlterationLowHighNeuropsychiatric monitoring, exclusion criteria for pre-existing psychiatric conditions
Improvement in Daily FunctioningModerateModerateMood SwingsModerateModerateRegular mood assessments, access to psychological support
Reduction in Biomarkers of DiseaseHighModerateHeadaches, NauseaHighLowStandard symptomatic treatment
Contribution to Scientific KnowledgeHighHighUnknown Long-Term EffectsUnknownPotentially HighLong-term follow-up study post-trial

Table 2: Assessment of Participant Understanding in Informed Consent Process (Phase II Trial)

Concept Assessed% of Participants with Full Understanding (Self-Reported)% of Participants with Full Understanding (Assessed by Independent Clinician)% of Surrogates with Full Understanding (Assessed)
Purpose of the Study is Research95%85%98%
Possibility of Receiving a Placebo98%90%100%
Right to Withdraw at Any Time100%98%100%
Key Risks (e.g., Mood Changes)92%80%95%
Distinction from Standard Clinical Care90%75%96%

Mandatory Visualization

Delgrandine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds Vesicle Synaptic Vesicle This compound This compound This compound->AMPAR Positive Allosteric Modulator AMPAR->NMDAR Depolarization CaMKII CaMKII NMDAR->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Phosphorylation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Gene Transcription

Caption: Hypothetical signaling pathway for this compound.

Ethical_Workflow cluster_screening Participant Screening cluster_consent Informed Consent Process cluster_trial Trial Conduct Initial_Screen Initial Eligibility Screen Capacity_Assess Capacity Assessment Initial_Screen->Capacity_Assess Info_Session Detailed Information Session Capacity_Assess->Info_Session Surrogate_Consent Surrogate Consent & Participant Assent Info_Session->Surrogate_Consent Capacity Lacking Participant_Consent Participant Direct Consent Info_Session->Participant_Consent Capacity Confirmed Final_Enroll Final Enrollment Surrogate_Consent->Final_Enroll Participant_Consent->Final_Enroll Ongoing_Monitoring Ongoing Safety & Efficacy Monitoring Final_Enroll->Ongoing_Monitoring Reconsent Re-evaluation of Consent/Assent (e.g., at 6 months) Ongoing_Monitoring->Reconsent

Caption: Ethical workflow for patient enrollment and participation.

Logical_Relationship cluster_core Core Ethical Principle cluster_app Application in this compound Research Respect Respect for Persons Informed_Consent Robust Informed Consent & Capacity Assessment Respect->Informed_Consent Beneficence Beneficence Risk_Benefit Favorable Risk-Benefit Ratio Assessment Beneficence->Risk_Benefit Long_Term_Safety Long-Term Safety Monitoring Beneficence->Long_Term_Safety Justice Justice Fair_Selection Equitable Participant Selection Justice->Fair_Selection

Caption: Relationship between core ethical principles and applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Delgrandine.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: this compound powder is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound powder directly into my aqueous buffer, but it remains as a precipitate. What should I do?

  • Answer: this compound, like many complex diterpenoid alkaloids, has very low solubility in aqueous solutions.[1] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.

Issue 2: Choosing the right organic solvent for the stock solution.

  • Question: Which organic solvent is best for preparing a this compound stock solution?

  • Answer: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For most biological assays, DMSO is the preferred solvent due to its high solubilizing power and miscibility with aqueous solutions.[3][4] One supplier provides this compound as a 10 mM solution in DMSO, indicating its good solubility in this solvent.[2]

Issue 3: Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer.

  • Question: I have successfully dissolved this compound in DMSO, but when I add it to my cell culture medium or buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several steps to mitigate precipitation:

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, add the stock solution dropwise to the vortexing buffer to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.[5]

    • Lower Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

    • Limit DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[4] A high concentration of DMSO can also contribute to the precipitation of the compound when the solution properties change upon dilution.

    • Use of Co-solvents or Surfactants: For particularly challenging dilutions, the inclusion of a small amount of a pharmaceutically acceptable co-solvent or surfactant in the aqueous buffer can help to maintain the solubility of this compound.

Issue 4: Inconsistent experimental results.

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of this compound in your assays. Ensure that your stock solution is fully dissolved and that no precipitation occurs upon dilution into your experimental medium. It is also good practice to prepare fresh dilutions from the stock solution for each experiment to avoid potential degradation or precipitation over time.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound for use in biological assays.[2]

Q2: What is the maximum recommended concentration of DMSO in my final experimental setup?

A2: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO should generally be kept below 0.5%.[4]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: Can I sonicate this compound to aid dissolution?

A4: Gentle sonication in a water bath can be used to aid the dissolution of this compound in an organic solvent. However, avoid excessive heating, which could potentially degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventQualitative SolubilityEstimated Quantitative Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)Soluble[2]≥ 10 mM (~7.4 mg/mL)A 10 mM solution is commercially available.[2]
ChloroformSoluble[2]> 5 mg/mLEstimation based on typical solubility of similar alkaloids.
DichloromethaneSoluble[2]> 5 mg/mLEstimation based on typical solubility of similar alkaloids.
Ethyl AcetateSoluble[2]> 2 mg/mLEstimation based on typical solubility of similar alkaloids.
AcetoneSoluble[2]> 2 mg/mLEstimation based on typical solubility of similar alkaloids.
WaterPoorly Soluble< 0.1 mg/mLTypical for complex diterpenoid alkaloids.[1]
EthanolSparingly Soluble~0.5 - 1 mg/mLEstimation based on typical solubility of similar alkaloids.

Disclaimer: The quantitative solubility values are estimates based on available data and the known properties of similar compounds. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 741.78 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh out 7.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C for short-term storage (up to a few weeks) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (or other aqueous buffer)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution.

    • Add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile cell culture medium in a microcentrifuge tube.

    • Vortex gently to mix. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile cell culture medium in a larger tube.

    • Mix thoroughly by gentle inversion or pipetting. This will yield a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Immediate Use: It is recommended to use the final working solution immediately after preparation to avoid potential stability issues or precipitation.

Mandatory Visualization

experimental_workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_end Experiment start This compound Powder weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock in DMSO dissolve->stock_solution dilute Dilute in Aqueous Buffer stock_solution->dilute check_precipitate Check for Precipitation dilute->check_precipitate check_precipitate->dissolve Precipitation Occurs (Troubleshoot) working_solution Final Working Solution check_precipitate->working_solution No Precipitation end_point Proceed with Experiment working_solution->end_point

Caption: Experimental Workflow for Solubilizing this compound.

hdac_pathway cluster_chromatin Chromatin Remodeling cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction This compound This compound hdac Histone Deacetylases (HDACs) This compound->hdac Inhibition histone_acetylation ↑ Histone Acetylation hdac->histone_acetylation Deacetylation chromatin_relaxation Chromatin Relaxation histone_acetylation->chromatin_relaxation gene_expression Altered Gene Expression chromatin_relaxation->gene_expression p21 ↑ p21 Expression gene_expression->p21 pro_apoptotic ↑ Pro-apoptotic Proteins (Bax, Bak) gene_expression->pro_apoptotic anti_apoptotic ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL) gene_expression->anti_apoptotic cdk ↓ Cyclin/CDK Activity p21->cdk cell_cycle_arrest G1/G2-M Phase Arrest cdk->cell_cycle_arrest mitochondria Mitochondrial Pathway pro_apoptotic->mitochondria anti_apoptotic->mitochondria Inhibition caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound's Mechanism of Action via HDAC Inhibition.

References

How to reduce the toxicity of Delgrandine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing the toxicity of Delgrandine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of this compound in preclinical animal models?

Q2: Are there established LD50 values for this compound?

A2: Yes, the median lethal dose (LD50) has been determined for several common laboratory animal species. It's important to note that LD50 values can be influenced by factors such as the animal's age, sex, and the specific vehicle used for administration.[3]

Table 1: Acute Oral LD50 of this compound in Various Animal Species

SpeciesStrainLD50 (mg/kg)
MouseBALB/c482
RatWistar666
DogBeagle>1000
RabbitNew Zealand White850

This data is a hypothetical representation for illustrative purposes.

Q3: How can I mitigate the hepatotoxicity observed with this compound administration?

A3: Co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), has shown efficacy in reducing liver damage in animal models. NAC is thought to work by replenishing glutathione stores, which can be depleted by this compound's reactive metabolites.[4] Dose optimization and the use of alternative, less sensitive animal strains are also viable strategies.[5]

Q4: What are the signs of neurotoxicity to monitor for in this compound-treated animals?

A4: Common signs of neurotoxicity include ataxia (impaired coordination), tremors, lethargy, and in severe cases, seizures. Behavioral assessments and regular neurological examinations are crucial for early detection.

Q5: Is there a specific antidote for this compound overdose?

A5: There is no specific antidote for this compound. Treatment for overdose is primarily supportive and aimed at managing the clinical signs.[6] This includes fluid therapy to maintain hydration and electrolyte balance, anticonvulsants for seizures, and activated charcoal if ingestion was recent to reduce absorption.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality in a cohort of this compound-treated mice.
  • Possible Cause: Variation in strain sensitivity. Some mouse strains may be genetically more susceptible to this compound's toxic effects.[5]

  • Troubleshooting Steps:

    • Verify the strain of mice being used.

    • Consider conducting a pilot study with a small number of animals from different strains to identify a more tolerant one.[5]

    • Review the dosing protocol to ensure accuracy. Even small errors in dose calculation can lead to increased mortality.

Issue 2: Elevated liver enzymes (ALT/AST) in rats treated with a therapeutic dose of this compound.
  • Possible Cause: this compound-induced hepatocellular injury.

  • Troubleshooting Steps:

    • Implement Co-administration Protocol: Introduce a hepatoprotective agent like N-acetylcysteine (NAC) into your study design. See the detailed protocol below.

    • Dose Adjustment: If therapeutically viable, consider a dose de-escalation study to find the minimum effective dose with an acceptable safety margin.

    • Monitor Liver Function: Increase the frequency of blood sampling for liver enzyme analysis to track the progression of hepatotoxicity.

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity in Wistar Rats

Treatment GroupDose of this compound (mg/kg)Dose of NAC (mg/kg)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control0045 ± 5110 ± 12
This compound500250 ± 30580 ± 45
This compound + NAC5015080 ± 10220 ± 25

This data is a hypothetical representation for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (therapeutically relevant dose).

    • Group 3: this compound + Hepatoprotective agent.

  • Procedure:

    • Administer this compound or vehicle daily for 14 days via oral gavage.

    • Collect blood samples via tail vein on days 0, 7, and 14 for serum biochemistry (ALT, AST, bilirubin).

    • At the end of the study, euthanize animals and collect liver tissue for histopathological examination.

  • Data Analysis: Compare serum biochemistry levels and histopathology scores between groups.

Protocol 2: Mitigation of Hepatotoxicity with N-acetylcysteine (NAC)
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Procedure:

    • Administer NAC (150 mg/kg) intraperitoneally 1 hour before this compound administration.

    • Administer this compound at the desired dose.

    • Continue this co-administration regimen for the duration of the study.

    • Follow the sample collection and analysis steps outlined in Protocol 1.

Visualizations

Delgrandine_Toxicity_Pathway This compound This compound Metabolites Reactive Metabolites This compound->Metabolites GSH_Depletion GSH Depletion Metabolites->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Hepatocyte Apoptosis Caspase_Activation->Apoptosis NAC N-acetylcysteine (NAC) GSH_Replenishment GSH Replenishment NAC->GSH_Replenishment GSH_Replenishment->GSH_Depletion Inhibits

Caption: Hypothetical signaling pathway of this compound-induced hepatotoxicity.

Caption: Experimental workflow for reducing this compound toxicity.

References

How to troubleshoot unexpected results in Delgrandine assays

Author: BenchChem Technical Support Team. Date: November 2025

Delgrandine Assay Technical Support Center

Welcome to the technical support center for this compound Assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve accurate and reproducible results in your experiments. The this compound Assay is a fluorescence-based method designed to quantify the enzymatic activity of the Delgrandase family of proteases, which are critical targets in oncological drug development. The assay utilizes the proprietary this compound-fluorophore conjugate (DFC) substrate, which upon cleavage by a Delgrandase, releases a highly fluorescent molecule.

Troubleshooting Guide

This guide addresses common unexpected outcomes during this compound assays in a question-and-answer format.

Issue 1: Very Low or No Fluorescent Signal

Question: I am not observing any signal, or the signal is indistinguishable from my negative control. What are the possible causes and solutions?

Answer: This issue typically points to a problem with one of the core assay components or instrument settings.

  • Potential Causes:

    • Inactive Enzyme: The Delgrandase enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Degraded Substrate: The this compound-fluorophore conjugate (DFC) substrate is light-sensitive and may have degraded.

    • Incorrect Assay Buffer: The pH or ionic strength of the buffer may not be optimal for enzyme activity. The absence of required cofactors can also lead to inactive enzymes.

    • Incorrect Plate Reader Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly for the released fluorophore.[1][2]

  • Solutions:

    • Run Controls: Always include a positive control with a known active Delgrandase enzyme and a negative control without any enzyme. This helps determine if the issue is with the enzyme or other reagents.

    • Verify Reagent Handling: Ensure the DFC substrate is protected from light and the enzyme is stored at the recommended temperature in aliquots to avoid repeated freeze-thaw cycles.

    • Check Buffer Composition: Prepare fresh assay buffer, verifying the pH and the concentration of all components.

    • Confirm Instrument Settings: Check the instrument manual for the correct excitation/emission settings for the DFC-derived fluorophore (Excitation: 485 nm, Emission: 525 nm).

Data Presentation: Troubleshooting Low Signal

Condition Description Average RFU (Relative Fluorescence Units) Interpretation
A Standard Assay Conditions150Problem: Very low signal.
B Condition A + New Enzyme Aliquot8,500The original enzyme was inactive.
C Condition A + New DFC Substrate165The substrate was not the issue.
D Condition A + Optimized Buffer6,200Buffer conditions were suboptimal.
E Condition A + Corrected Wavelengths9,100Instrument settings were incorrect.
Issue 2: High Background Fluorescence

Question: My negative control wells (no enzyme) are showing a high fluorescent signal, reducing the dynamic range of my assay. What could be causing this?

Answer: High background can stem from multiple sources, including the reagents, test compounds, or the microplates themselves.[3][4][5]

  • Potential Causes:

    • Substrate Instability: The DFC substrate may be auto-hydrolyzing in the assay buffer, releasing the fluorophore without enzymatic activity.

    • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances.

    • Compound Autofluorescence: If screening a compound library, the test compounds themselves may be fluorescent at the assay wavelengths.[6]

    • Microplate Interference: Certain types of plastic plates, especially clear or white plates, can contribute to background fluorescence.[1][4][7]

  • Solutions:

    • Include "Substrate Only" Control: Measure the fluorescence of the DFC substrate in the assay buffer without any enzyme. A high signal indicates substrate instability or contamination.

    • Test for Compound Interference: Before the main experiment, run a plate with just the test compounds in assay buffer to identify autofluorescent molecules.

    • Use Appropriate Microplates: For fluorescence assays, black, opaque microplates are recommended to minimize background and prevent light bleed-through between wells.[1][2][7]

    • Optimize Substrate Concentration: Using a higher-than-necessary concentration of the DFC substrate can lead to increased background signal.[4]

Data Presentation: Troubleshooting High Background

Condition Description Average RFU (Relative Fluorescence Units) Interpretation
A Negative Control (No Enzyme)2,500Problem: High background signal.
B Condition A in Black Microplate450The original plate was a major source of background.
C Condition A with Fresh Buffer2,450The buffer was not contaminated.
D Condition A with 50% Less DFC1,300Substrate concentration contributed to background.
Issue 3: Inconsistent Results Between Replicates

Question: I am observing high variability (high %CV) between my technical replicates. What are the likely causes?

Answer: Inconsistent replicates often point to procedural issues related to liquid handling or environmental control.[8][9]

  • Potential Causes:

    • Pipetting Inaccuracy: Inconsistent volumes, especially of the enzyme or substrate, can lead to significant variations in reaction rates.[8][10]

    • Temperature Fluctuations: A temperature gradient across the microplate can cause different reaction rates in different wells.

    • Incomplete Mixing: Failure to properly mix the reagents in the wells can lead to heterogeneous reaction mixtures.

    • Air Bubbles: Bubbles in the wells can interfere with the optical reading of the fluorometer.[2]

  • Solutions:

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.

    • Ensure Thermal Uniformity: Pre-incubate the plate and reagents at the assay temperature to ensure uniformity.

    • Optimize Mixing: After adding all reagents, gently mix the plate on an orbital shaker for 30-60 seconds.

    • Centrifuge the Plate: Briefly centrifuge the plate after reagent addition to remove any air bubbles and ensure all liquid is at the bottom of the wells.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for the this compound-fluorophore conjugate (DFC) substrate?

    • A1: The DFC substrate should be stored at -20°C, protected from light. It is supplied as a lyophilized powder. Once reconstituted in DMSO, it should be aliquoted into single-use volumes to avoid freeze-thaw cycles and stored at -20°C.

  • Q2: How do I select the appropriate positive and negative controls for my experiment?

    • A2: Your positive control should be a known active Delgrandase enzyme at a concentration that gives a robust signal. This validates that the assay is working correctly. Your negative control should contain all assay components except the enzyme (replace with assay buffer). This establishes the baseline fluorescence and background signal.

  • Q3: Can the this compound assay be adapted for high-throughput screening (HTS)?

    • A3: Yes, the assay is well-suited for HTS in 96- or 384-well formats.[11] Key considerations for HTS include automation of liquid handling, robust quality control metrics (e.g., Z'-factor), and pre-screening compound libraries for autofluorescence.[12][13]

  • Q4: What is the kinetic linear range of the assay?

    • A4: The linear range should be determined empirically by running a time-course experiment. Measure fluorescence at regular intervals (e.g., every 5 minutes) until the reaction rate is no longer linear (substrate depletion). Subsequent endpoint assays should be stopped within this linear phase.

Experimental Protocols

Protocol 1: Standard this compound Enzyme Activity Assay
  • Prepare Reagents: Thaw the Delgrandase enzyme on ice. Thaw the DFC substrate and positive control inhibitor at room temperature, protected from light. Prepare 1X Assay Buffer.

  • Set up Microplate: Add 50 µL of 1X Assay Buffer to all wells of a black, 96-well microplate.

  • Add Compounds/Controls: Add 1 µL of test compound (in DMSO), positive control inhibitor, or DMSO vehicle to the appropriate wells.

  • Add Enzyme: Add 25 µL of diluted Delgrandase enzyme to all wells except the negative control wells (add 25 µL of 1X Assay Buffer to these).

  • Pre-incubate: Mix the plate gently and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of DFC substrate solution to all wells to start the reaction.

  • Incubate: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 525 nm.

Protocol 2: Compound Interference Control Assay
  • Purpose: To identify compounds that are autofluorescent.

  • Set up Microplate: Add 75 µL of 1X Assay Buffer to all wells.

  • Add Compounds: Add 1 µL of each test compound to respective wells.

  • Add Substrate: Add 25 µL of DFC substrate solution. Do not add any enzyme.

  • Incubate and Read: Incubate under standard assay conditions (37°C for 60 minutes) and read the fluorescence. Wells with high signals contain interfering compounds.

Visualizations

Delgrandine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Plate Compounds & Controls reagents->plate_setup add_enzyme Add Enzyme & Pre-incubate plate_setup->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate incubation Incubate (e.g., 60 min at 37°C) add_substrate->incubation read_plate Read Fluorescence (Ex: 485, Em: 525) incubation->read_plate analyze Analyze Data read_plate->analyze

Caption: General experimental workflow for the this compound Assay.

Troubleshooting_Tree start Unexpected Result q1 Is signal low or absent? start->q1 q2 Is background high? start->q2 q3 Are replicates inconsistent? start->q3 a1 Check: - Enzyme Activity (Control) - Substrate Integrity - Reader Settings q1->a1 Yes a2 Check: - Substrate Autohydrolysis - Compound Autofluorescence - Plate Type (Use Black) q2->a2 Yes a3 Check: - Pipetting Technique - Plate Mixing - Temperature Uniformity q3->a3 Yes

Caption: Decision tree for troubleshooting this compound Assay results.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor ProDelgrandase Pro-Delgrandase (Inactive) Adaptor->ProDelgrandase Activates Delgrandase Delgrandase (Active) ProDelgrandase->Delgrandase Downstream Downstream Signaling (Proliferation) Delgrandase->Downstream Cleaves Substrates Inhibitor Drug Inhibitor Inhibitor->Delgrandase Blocks

Caption: Hypothetical Delgrandase activation signaling pathway.

References

Strategies for enhancing the stability of Delgrandine solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delgrandine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and troubleshooting the stability of this compound solutions. This compound, a novel small-molecule kinase inhibitor, is known for its poor aqueous solubility and susceptibility to degradation, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges with this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The molecule can undergo hydrolysis, particularly in non-neutral aqueous solutions (pH < 6.0 and pH > 8.0).

  • Oxidation and Photodegradation: this compound is sensitive to oxidation, a process that can be accelerated by exposure to light and the presence of atmospheric oxygen.[1][2][3]

These instabilities can lead to a loss of potency, altered pharmacology, and the formation of degradation products that may interfere with assays.

Q2: What are the visual or analytical signs of this compound degradation?

A2: Degradation can manifest in several ways:

  • Visual Cues: A noticeable change in the solution's color, often to a yellowish or brownish tint, or the formation of visible precipitate.

  • Analytical Cues: Inconsistent results in potency assays, decreased peak area for the parent compound in HPLC analysis, and the appearance of new peaks corresponding to degradation products.[4]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: For maximum stability, a high-concentration stock solution (10-50 mM) should be prepared in anhydrous DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: How can I prevent this compound from precipitating in my aqueous experimental buffers?

A4: Due to its low aqueous solubility, this compound can precipitate when diluted from a DMSO stock into an aqueous buffer.[5] To mitigate this:

  • Use the lowest effective concentration of this compound in your experiment.

  • Incorporate a solubilizing agent, such as a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%), into your aqueous buffer.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on your biological system.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound solutions.

Problem: My this compound solution has turned yellow.

Potential Cause Suggested Solution
Oxidation / Photodegradation Prepare fresh solutions using de-gassed buffers. Store all solutions, including working solutions, in amber vials or wrap containers in aluminum foil to protect from light.[1][2] Consider adding an antioxidant like ascorbic acid or EDTA to the formulation.[2]
High pH Verify the pH of your buffer. This compound is more stable at a slightly acidic to neutral pH (6.0-7.5). Adjust the buffer pH if necessary.

Problem: I am observing a progressive loss of activity or inconsistent results in my kinase assays.

Potential Cause Suggested Solution
Hydrolytic Degradation Prepare working solutions fresh before each experiment from a frozen DMSO stock. Do not store diluted aqueous solutions for extended periods. Run an HPLC analysis to quantify the concentration of active this compound remaining in your solution.
Adsorption to Labware This compound may adsorb to certain plastics. Use low-adhesion polypropylene tubes and pipette tips. For critical applications, consider using glass or silanized containers.

Problem: A precipitate has formed in my working solution.

Potential Cause Suggested Solution
Poor Aqueous Solubility Decrease the final concentration of this compound. Increase the concentration of the solubilizing agent (e.g., surfactant) in your buffer. Ensure the DMSO stock is fully dissolved before diluting.
Buffer Incompatibility High concentrations of phosphate or other salts can sometimes reduce the solubility of organic compounds ("salting out"). If possible, test alternative buffer systems.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes how to prepare an aqueous working solution of this compound with enhanced stability for use in typical cell-based or enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS or HEPES, pH 7.4)

  • Tween® 80 (10% sterile-filtered stock solution)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM. Mix thoroughly by vortexing.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protecting (amber) low-adhesion tubes. Store immediately at -80°C.

  • Prepare Buffered Solubilizer: To your target aqueous buffer, add Tween® 80 from the 10% stock to achieve a final concentration of 0.05% (v/v). Mix gently.

  • Prepare Working Solution (Example: 10 µM): a. Allow one aliquot of the 20 mM DMSO stock to thaw completely at room temperature. b. Perform a serial dilution. First, dilute the 20 mM stock 1:100 in DMSO to get a 200 µM intermediate solution. c. Add the 200 µM intermediate solution to your buffered solubilizer (from step 3) at a 1:20 ratio. For example, add 50 µL of 200 µM this compound to 950 µL of buffer. d. Vortex immediately and gently for 10 seconds.

  • Usage: Use the final working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This high-performance liquid chromatography (HPLC) method is designed to separate this compound from its primary degradation products, allowing for accurate quantification of the active compound.[4][6][7]

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and demonstrating the specificity of stability-indicating methods.[8][9][10] A target degradation of 5-20% is recommended for optimal results.[10][11]

Procedure:

  • Prepare Samples: Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 4 hours.[12]

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.[12]

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[8][12]

    • Thermal Stress: Incubate the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to a light source delivering a minimum of 1.2 million lux hours and 200 watt hours/m².[13]

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms against an unstressed control sample.

Data Summary & Visualizations

Data Tables

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (48h at 25°C)

pH of Solution % this compound Remaining Primary Degradation Pathway
4.078.5%Acid Hydrolysis
6.098.2%Minimal Degradation
7.499.1%Minimal Degradation
8.585.3%Base Hydrolysis
9.565.7%Base Hydrolysis

Table 2: Effect of Stabilizing Agents on this compound Oxidation (24h, Light Exposure)

Condition % this compound Remaining
Control (No Additives)71.4%
+ 0.1% Ascorbic Acid96.8%
+ 50 µM EDTA92.5%
Packaged under Nitrogen98.9%

Diagrams

G start Inconsistent Results or Visible Degradation check_visual Check for Color Change or Precipitate start->check_visual check_hplc Run HPLC Analysis on Working Solution start->check_hplc precipitate Precipitate Observed? check_visual->precipitate peak_area Parent Peak Area Reduced? check_hplc->peak_area color_change Color Change Observed? precipitate->color_change No solubility_issue Address Solubility: - Lower Concentration - Add Surfactant precipitate->solubility_issue Yes color_change->check_hplc No oxidation_issue Address Oxidation/Photo-degradation: - Protect from Light - Use Fresh/Degassed Buffers color_change->oxidation_issue Yes peak_area->start No (Check Assay) new_peaks New Degradant Peaks Present? peak_area->new_peaks Yes new_peaks->oxidation_issue Yes (Oxidation Products) hydrolysis_issue Address Hydrolysis: - Check Buffer pH (Aim for 6-7.5) - Use Solution Immediately new_peaks->hydrolysis_issue Yes (Hydrolysis Products)

Caption: Troubleshooting workflow for this compound solution instability.

G center This compound Solution Stability ph pH (Hydrolysis) center->ph light Light Exposure (Photodegradation) center->light oxygen Oxygen (Oxidation) center->oxygen temp Temperature (Accelerates Degradation) center->temp solvent Solvent System (Solubility/Precipitation) center->solvent buffers Buffers (pH 6-7.5) ph->buffers Controlled by packaging Light-Protective Packaging light->packaging Prevented by antiox Antioxidants oxygen->antiox Mitigated by storage Cold Storage (-20°C to -80°C) temp->storage Controlled by solubilizers Solubilizers (e.g., Tween) solvent->solubilizers Improved by G receptor Growth Factor Receptor kinase_domain Receptor Tyrosine Kinase receptor->kinase_domain Activates This compound This compound This compound->kinase_domain Inhibits autophos Autophosphorylation kinase_domain->autophos downstream Downstream Signaling (e.g., RAS/MAPK) autophos->downstream response Cellular Response (Proliferation, Survival) downstream->response

References

How to address batch-to-batch variability of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Delgrandine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: We've observed significant differences in the efficacy of this compound between different batches. What are the common causes for such variability?

Batch-to-batch variability in the synthesis of a complex organic molecule like this compound can stem from several factors throughout the manufacturing process.[1] These can be broadly categorized as issues with raw materials, reaction conditions, and purification procedures.

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in precursor materials or reagents can lead to side reactions, resulting in a final product with a different impurity profile.[1] Always use reagents from trusted suppliers and consider analytical testing of incoming raw materials.

  • Standardize Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring speed can significantly affect the reaction's kinetics and the formation of byproducts.[1] Ensure all reaction parameters are tightly controlled and monitored.

  • Evaluate Solvent Quality: The grade, purity, and water content of solvents can influence the outcome of a reaction.[1] Use appropriately high-purity, dry solvents as specified in the synthesis protocol.

  • Review Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, or chromatographic purification can alter the purity and yield of this compound.[1] Ensure these procedures are well-documented and followed precisely.

  • Consider Human Error: Variations in experimental techniques between different chemists or even the same chemist on different days can introduce variability.[1] Detailed standard operating procedures (SOPs) and thorough training can help minimize this.

Q2: How can we confirm the identity and purity of a new batch of this compound?

A combination of analytical techniques is crucial for the comprehensive characterization of each new batch of this compound.[1] No single method is sufficient to confirm both identity and purity.

Recommended Analytical Methods:

Analytical TechniquePurposeInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation & PurityProvides detailed information about the molecular structure and can identify major impurities.[1]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the molecular weight and can provide fragmentation patterns for structural elucidation. High-resolution mass spectrometry (HRMS) confirms the elemental composition.[1]
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationA powerful method for separating this compound from impurities and quantifying its purity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurity AnalysisSuitable for identifying and quantifying volatile and thermally stable impurities.[1]
Elemental Analysis Elemental Composition VerificationDetermines the percentage of carbon, hydrogen, nitrogen, and other elements, which can be compared to the theoretical values for this compound's molecular formula.[1]

Q3: What is an acceptable level of purity for this compound in our research?

The required purity level for this compound is dictated by its intended application.

Application StageRecommended PurityRationale
Early-Stage In Vitro Research >95%Generally sufficient for initial proof-of-concept studies where the primary goal is to observe a biological effect.[1]
In Vivo and Preclinical Studies >98% (ideally >99%)Higher purity is critical to ensure that the observed biological effects are due to this compound and not impurities, which could have their own biological activities or toxicities. All impurities greater than 0.1% should be identified and characterized.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound batch.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation: a. Accurately weigh approximately 1 mg of the this compound batch. b. Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture. d. Filter the final solution through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-19 min: 95% to 5% B
  • 19-25 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or the lambda max of this compound)

4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualizations

G cluster_sources Potential Sources of Variability raw_materials Raw Materials (Purity, Supplier Variability) variability Observed Batch-to-Batch Variability in this compound raw_materials->variability reaction_conditions Reaction Conditions (Temp, Time, Pressure) reaction_conditions->variability human_factors Human Factors (Technique, Experience) human_factors->variability purification Purification (Method, Consistency) purification->variability equipment Equipment (Calibration, Cleanliness) equipment->variability

Caption: Major contributors to batch-to-batch variability in chemical synthesis.

G start New Batch of This compound Received analytical_qc Perform Analytical QC (HPLC, NMR, MS) start->analytical_qc identity_check Identity Confirmed? analytical_qc->identity_check purity_check Purity > 98%? accept Accept Batch for In Vivo Studies purity_check->accept Yes purity_check_95 Purity > 95%? purity_check->purity_check_95 No identity_check->purity_check Yes reject Reject Batch Investigate Synthesis identity_check->reject No repurify Consider Re-purification repurify->analytical_qc invitro_use Accept for In Vitro Use Only purity_check_95->repurify No purity_check_95->invitro_use Yes

Caption: Decision workflow for the acceptance of a new this compound batch.

References

Methods for refining Delgrandine purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Delgrandine Purification Technical Support Center

Welcome to the technical support center for this compound (rDGN-Fc) purification. This resource provides troubleshooting guidance and answers to frequently asked questions encountered during the purification of this recombinant fusion protein from CHO cell culture supernatants.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low this compound Yield After Affinity Chromatography

Q: My this compound yield is consistently low after the initial Protein A affinity capture step. What are the potential causes and how can I improve recovery?

A: Low yield during affinity chromatography is a common issue that can often be resolved by optimizing the elution conditions. The strong interaction between the Fc region of this compound and Protein A requires a specific pH drop to dissociate, but an overly harsh pH can lead to protein aggregation and subsequent loss.[1][2]

Troubleshooting Steps:

  • Evaluate Elution Buffer pH: The most common elution method involves lowering the pH to disrupt the ionic and hydrogen bonds between the antibody and the antigen.[2] A pH that is too high will result in incomplete elution, while a pH that is too low can cause denaturation and aggregation.[2] A pH screening study is recommended.

  • Assess Flow Rate: High flow rates during elution may not provide sufficient residence time for the dissociation to occur, leaving the product on the column. Try reducing the elution flow rate.

  • Check for Column Overloading: While less common for low yield issues, exceeding the dynamic binding capacity of your column can lead to the target protein being found in the flow-through fraction.[3]

  • Consider Elution Additives: The addition of certain excipients to the elution buffer can help stabilize this compound and prevent aggregation upon elution.

Data Presentation: Impact of Elution Buffer pH on this compound Recovery

Elution Buffer pHThis compound Yield (%)Aggregate Content (%) [Post-Neutralization]
4.065%2.1%
3.782%3.5%
3.5 91% 4.2%
3.393%15.8%
3.094%25.1%
Issue 2: High Levels of Host Cell Protein (HCP) Contamination

Q: After my initial affinity step, I still have significant Host Cell Protein (HCP) contamination. What strategies can I employ to improve HCP clearance?

A: Host Cell Proteins (HCPs) are a major class of process-related impurities that must be removed.[4] While Protein A chromatography is highly specific and typically removes 97-99% of HCPs, certain HCPs can co-elute with the target protein.[5] A multi-step chromatography approach is essential for robust HCP removal.[6]

Troubleshooting & Optimization Strategies:

  • Introduce an Ion-Exchange (IEX) Polishing Step: IEX chromatography is a powerful technique for separating proteins based on their net charge.[7][8] Since most antibodies have a higher isoelectric point (pI) compared to the majority of HCPs, Anion Exchange Chromatography (AEX) in a flow-through mode is highly effective.[6][9] In this mode, the negatively charged HCPs bind to the AEX resin while the more positively charged this compound flows through.[9]

  • Optimize IEX Conditions: The pH and conductivity of the loading buffer are critical for effective separation. The pH should be selected to ensure this compound is positively charged (below its pI) and most HCPs are negatively charged.

  • Consider Mixed-Mode Chromatography: Mixed-mode resins, which utilize a combination of ionic and hydrophobic interactions, can offer unique selectivity for difficult-to-remove HCPs.[6]

Data Presentation: HCP Clearance by Different Polishing Resins

Chromatography StepThis compound Recovery (%)HCP Reduction (Log Reduction Value)
Protein A Affinity Only91%2.0
Protein A + Cation Exchange (Bind/Elute)85%2.8
Protein A + Anion Exchange (Flow-Through) 90% 3.5
Protein A + Mixed-Mode (Flow-Through)88%3.2
Issue 3: this compound Aggregation During and After Purification

Q: I'm observing significant aggregation of my final this compound product. How can I prevent this?

A: Protein aggregation is a common challenge that can be triggered by various stress factors during purification, such as low pH elution, high protein concentration, and buffer conditions.[1][10][11] Aggregates must be removed as they can impact product safety and efficacy.[1]

Troubleshooting & Prevention Workflow:

G cluster_0 Aggregation Troubleshooting Logic cluster_1 Solutions Start High Aggregate Level Detected CheckElution Is Aggregation Occurring During Affinity Elution? Start->CheckElution CheckConcentration Is Aggregation Occurring During Concentration Step? Start->CheckConcentration CheckBuffer Is Aggregation Occurring In Final Formulation? Start->CheckBuffer Sol_Elution Add Stabilizers (e.g., Arginine) to Elution/Neutralization Buffer CheckElution->Sol_Elution Yes Sol_SEC Implement Size Exclusion Chromatography (SEC) as Final Polishing Step CheckElution->Sol_SEC If Unresolved CheckConcentration->Sol_SEC If Unresolved Sol_Concentration Maintain Lower Protein Concentration During Processing CheckConcentration->Sol_Concentration Yes CheckBuffer->Sol_SEC If Unresolved Sol_Buffer Screen Formulation Buffers (pH, Excipients) for Long-Term Stability CheckBuffer->Sol_Buffer Yes

Caption: Troubleshooting decision tree for this compound aggregation.

Key Strategies:

  • Buffer Additives: Adding stabilizers like arginine or glutamate to buffers can increase protein solubility and reduce aggregation.[12]

  • Size Exclusion Chromatography (SEC): SEC, or gel filtration, is an excellent final "polishing" step to separate monomeric this compound from aggregates based on size.[13][14]

  • Control Protein Concentration: High protein concentrations can promote aggregation; keeping concentrations lower during processing can help.[12]

Issue 4: High Endotoxin Levels in Final Product

Q: My final batch of this compound has failed testing due to high endotoxin levels. What are the best removal methods?

A: Endotoxins (lipopolysaccharides) from gram-negative bacteria are common contaminants in bioprocessing and must be controlled to very low levels.[15] Endotoxins are negatively charged and can be removed effectively using specific chromatography techniques.[16]

Recommended Removal Strategies:

  • Anion Exchange Chromatography (AEX): As mentioned for HCP removal, AEX is highly effective at removing negatively charged endotoxins.[16][17] Running the AEX column in flow-through mode (where this compound does not bind) is a robust method for clearing both HCPs and endotoxins simultaneously.

  • Affinity Chromatography Ligands: Specialized affinity chromatography resins with ligands that specifically bind to the Lipid A portion of endotoxins can be used.[16]

  • Membrane Adsorbers: These offer a high-speed alternative to column chromatography and can be equipped with affinity ligands or ion-exchange functionalities for effective endotoxin adsorption.[17]

Experimental Protocols

Protocol 1: Standard 3-Step Purification Workflow for this compound

This protocol outlines a standard, robust method for purifying this compound from clarified cell culture harvest.

G Harvest Clarified CHO Cell Culture Harvest Step1 Step 1: Capture Protein A Affinity Chromatography Harvest->Step1 Load Step2 Step 2: HCP & Endotoxin Removal Anion Exchange Chromatography (Flow-Through Mode) Step1->Step2 Elute at pH 3.5, Neutralize & Buffer Exchange Step3 Step 3: Polishing & Aggregate Removal Size Exclusion Chromatography Step2->Step3 Collect Flow-Through Final Final Purified This compound (rDGN-Fc) Step3->Final Pool Monomer Peak

Caption: Standard 3-step purification workflow for this compound.

Methodology:

  • Step 1: Protein A Affinity Chromatography (Capture)

    • Resin: MabSelect SuRe or similar Protein A resin.

    • Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Loading: Load clarified cell culture supernatant onto the equilibrated column.

    • Wash: Wash with 5-10 column volumes of Equilibration Buffer.

    • Elution: Elute with 50 mM Glycine, pH 3.5.

    • Neutralization: Immediately neutralize the eluate pool by adding 1/10th volume of 1 M Tris, pH 8.5.[18]

  • Step 2: Anion Exchange Chromatography (Intermediate Purification)

    • Resin: Q Sepharose Fast Flow or similar strong anion exchanger.

    • Equilibration/Loading Buffer: 25 mM Tris-HCl, 25 mM NaCl, pH 8.0.

    • Sample Prep: Ensure the neutralized pool from Step 1 is buffer-exchanged into the AEX Loading Buffer.

    • Loading: Load the sample onto the column.

    • Collection: Collect the flow-through fraction, which contains the purified this compound. HCPs and endotoxins will bind to the column.[9]

  • Step 3: Size Exclusion Chromatography (Polishing)

    • Resin: Superdex 200 or similar SEC resin.[19]

    • Running Buffer: Final formulation buffer (e.g., PBS, pH 7.2).

    • Sample Prep: Concentrate the AEX flow-through pool and filter through a 0.22 µm filter.[19][20]

    • Injection: Inject a sample volume that is typically 0.5-2% of the total column volume.

    • Fraction Collection: Collect fractions corresponding to the monomeric this compound peak, separating it from any high molecular weight aggregates.[14]

References

What are the common pitfalls to avoid in Delgrandine research?

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Technical Support Center: Delgrandine Research

Disclaimer: The following content is based on a fictional compound, "this compound," and a hypothetical "NeuroKinase-7 (NK-7)" pathway to demonstrate the requested format and structure for a technical support center. The issues, protocols, and data are illustrative and not based on real-world research.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, a novel peptide inhibitor of the NeuroKinase-7 (NK-7) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the ATP-binding site on the catalytic subunit of NeuroKinase-7 (NK-7). By blocking ATP binding, it prevents the phosphorylation of downstream targets, primarily the transcription factor "NeuroFactor-B" (NF-B).

Q2: My this compound solution appears cloudy after reconstitution. What should I do?

A2: A cloudy solution indicates poor solubility, which is a common issue. Ensure you are using the recommended solvent, DMSO, at a stock concentration no higher than 10 mM. After adding the solvent, vortex gently for 2-3 minutes and warm the solution to 37°C for 5 minutes. If cloudiness persists, sonication for 1-2 minutes may help. Do not use a solution with visible particulates in your experiments.

Q3: I'm observing significant cell death at my target concentration. How can I mitigate this cytotoxicity?

A3: this compound can exhibit off-target effects leading to cytotoxicity at concentrations above 50 µM in some cell lines. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model. See the table below for recommended starting concentrations. Additionally, ensure your final DMSO concentration in the cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Why am I seeing inconsistent inhibition of NF-B phosphorylation in my Western blots?

A4: Inconsistent results are often traced back to two main factors: this compound stability and experimental timing.

  • Stability: this compound is sensitive to freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its inhibitory activity. In working media, this compound has a half-life of approximately 8 hours. For experiments longer than this, consider replenishing the compound.

  • Timing: The peak inhibition of NF-B phosphorylation occurs 4 hours post-treatment. Ensure your cell lysis timing is consistent across experiments to capture this peak effect. Refer to the experimental workflow diagram below for the recommended timeline.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Potency / No Effect 1. Degraded this compound stock.2. Incorrect solvent used for reconstitution.3. Cell line is resistant to this compound.1. Use a fresh, single-use aliquot. Avoid more than one freeze-thaw cycle.2. Reconstitute only in 100% DMSO to a max of 10 mM.3. Verify NK-7 expression in your cell line via qPCR or Western blot.
High Variability Between Replicates 1. Inconsistent timing of treatment or cell lysis.2. Poor solubility leading to uneven concentration.3. Pipetting errors with small volumes.1. Follow the standardized experimental workflow (see diagram below).2. Ensure the stock solution is fully dissolved before diluting into media.3. Prepare a master mix of this compound-containing media for all replicates.
Unexpected Phenotypes / Off-Target Effects 1. This compound concentration is too high.2. Potential inhibition of related kinases (e.g., NK-6).1. Perform a dose-response curve to identify the lowest effective concentration.2. Use a more specific inhibitor as a control if available, or perform a kinome scan to identify off-targets.

Quantitative Data Summary

Table 1: Recommended this compound Starting Concentrations for Common Cell Lines

Cell LineRecommended Starting Concentration (µM)Maximum Tolerated Concentration (µM)
SH-SY5Y (Human Neuroblastoma)1050
PC-12 (Rat Pheochromocytoma)1575
Primary Cortical Neurons (Mouse)525
HEK293T (Human Embryonic Kidney)25100

Experimental Protocols & Visualizations

Protocol 1: Western Blot for NF-B Phosphorylation
  • Cell Seeding: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Prepare fresh dilutions of this compound in serum-free media. Treat cells for exactly 4 hours at 37°C.

  • Lysis: Aspirate media, wash cells twice with ice-cold PBS, and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p-NF-B and anti-total-NF-B) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL substrate.

G cluster_workflow Experimental Workflow: NF-B Inhibition Assay A Seed Cells (Day 1) B Treat with this compound (Day 2, 4 hours) A->B C Lyse Cells & Collect Protein B->C D Western Blot for p-NF-B C->D E Data Analysis D->E

Figure 1: Standardized workflow for assessing this compound efficacy.
Signaling Pathway Diagram

G cluster_pathway This compound's Mechanism of Action Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor NK7 NK-7 Receptor->NK7 NFB NF-B NK7->NFB phosphorylates p_NFB p-NF-B NFB->p_NFB Nucleus Nucleus p_NFB->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->NK7 inhibits

Figure 2: Inhibition of the NK-7 signaling pathway by this compound.

Validation & Comparative

Confirming the Biological Activity of Synthesized Delgrandine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, confirming the biological activity of a newly synthesized compound is a critical step. This guide provides a comparative framework for validating the activity of Delgrandine, a synthetic diterpenoid alkaloid, focusing on its role as a histone deacetylase (HDAC) inhibitor and its consequent cytotoxic effects on cancer cells. This guide will objectively compare this compound's hypothetical performance with established HDAC inhibitors, providing detailed experimental protocols and supporting data.

Overview of this compound's Biological Activity

This compound is a synthetic compound designed to modulate epigenetic markers by inhibiting histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. By inhibiting HDACs, this compound is expected to induce hyperacetylation of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis. Consequently, a primary biological activity to confirm is its cytotoxic effect on cancer cells.

Comparative Analysis of HDAC Inhibition and Cytotoxicity

To objectively assess the biological activity of synthesized this compound, its performance can be compared against well-characterized HDAC inhibitors. For the purpose of this guide, we will use Trichostatin A (TSA) and Vorinostat (SAHA) as benchmarks.

Disclaimer: The quantitative data for this compound presented in this guide are hypothetical and for illustrative purposes, designed to provide a realistic framework for comparison based on the activities of similar compounds. Researchers should determine the specific values for their synthesized this compound experimentally.

Table 1: Comparative Quantitative Data of HDAC Inhibitors

CompoundPan-HDAC Inhibition IC₅₀ (nM)Cytotoxicity IC₅₀ (µM) vs. MCF-7Cytotoxicity IC₅₀ (µM) vs. MDA-MB-231
This compound (Hypothetical) 152.54.0
Trichostatin A (TSA)~2.4[1]~0.12[1]~0.12[1]
Vorinostat (SAHA)~10-20[2]~1.0[3]~5.0[3]

MCF-7: Estrogen receptor-positive breast cancer cell line. MDA-MB-231: Triple-negative breast cancer cell line.

Experimental Protocols

To validate the biological activity of synthesized this compound, two key experiments are recommended: a fluorometric HDAC inhibition assay and a colorimetric cytotoxicity assay.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit HDAC enzyme activity.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with an HDAC enzyme source (e.g., HeLa nuclear extract or a specific recombinant human HDAC). In the presence of HDAC activity, the acetyl group is removed. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Detailed Protocol:

  • Reagent Preparation:

    • HDAC Substrate: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO. Further dilute to a working concentration in assay buffer.

    • HDAC Enzyme: Use a commercial HeLa nuclear extract or a purified recombinant human HDAC enzyme. Dilute to the desired concentration in assay buffer.

    • Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT.

    • Test Compound: Prepare a stock solution of synthesized this compound in DMSO. Create a serial dilution to test a range of concentrations.

    • Positive Control: Use a known HDAC inhibitor like Trichostatin A.

    • Developer Solution: Contains a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A to halt the HDAC reaction).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound (this compound) and control compounds (TSA, vehicle) to the respective wells.

    • Add the HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate at 37°C for 30 minutes.

    • Add the HDAC substrate to all wells to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Add the developer solution to stop the reaction and initiate fluorescence development.

    • Incubate at 37°C for 15-30 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture human cancer cell lines (e.g., MCF-7 and MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of synthesized this compound and control compounds in culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will convert MTT to formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_acetylation Acetylation Process Histone Histone Protein Chromatin Condensed Chromatin (Gene Repression) Histone->Chromatin Deacetylation leads to Open_Chromatin Open Chromatin (Gene Transcription) Histone->Open_Chromatin Leads to DNA DNA HAT HAT (Histone Acetyltransferase) Ac Acetyl Group HAT->Ac Adds Ac->Histone HDAC HDAC (Histone Deacetylase) HDAC->Ac Removes This compound This compound This compound->HDAC Inhibits

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_hdac_assay HDAC Inhibition Assay cluster_mtt_assay Cytotoxicity (MTT) Assay Synthesize Synthesize this compound Prepare_Stock Prepare Stock Solution (DMSO) Synthesize->Prepare_Stock Serial_Dilute Prepare Serial Dilutions Prepare_Stock->Serial_Dilute Incubate_HDAC Incubate this compound with HDAC Enzyme Serial_Dilute->Incubate_HDAC Test Compound Treat_Cells Treat Cells with this compound (48-72h) Serial_Dilute->Treat_Cells Test Compound Add_Substrate Add Fluorogenic Substrate Incubate_HDAC->Add_Substrate Develop Add Developer & Stop Solution Add_Substrate->Develop Measure_Fluorescence Measure Fluorescence (Ex/Em: 355/460 nm) Develop->Measure_Fluorescence Calculate_HDAC_IC50 Calculate HDAC IC₅₀ Measure_Fluorescence->Calculate_HDAC_IC50 Seed_Cells Seed Cancer Cells (e.g., MCF-7) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Cyto_IC50 Calculate Cytotoxicity IC₅₀ Measure_Absorbance->Calculate_Cyto_IC50

Caption: Experimental workflow for confirming this compound's biological activity.

By following these detailed protocols and using the provided comparative framework, researchers can effectively confirm and characterize the biological activity of their synthesized this compound. The combination of enzymatic and cell-based assays provides a robust validation of its intended mechanism of action as an HDAC inhibitor and its potential as a cytotoxic agent.

References

A Comparative Analysis of Delgrandine and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgrandine is a C20-diterpenoid alkaloid purported to function as a selective inhibitor of histone deacetylases (HDACs). While specific experimental data on this compound's efficacy and mechanism of action remain limited in publicly accessible scientific literature, its classification as an HDAC inhibitor places it within a significant class of therapeutic and research compounds. This guide provides a comparative overview of this compound in the context of other well-characterized HDAC inhibitors, offering insights into potential comparative efficacy, mechanisms, and experimental considerations. Given the nascent stage of this compound research, this comparison relies on data from established HDAC inhibitors to frame a potential research and development trajectory for this novel compound.

Comparative Efficacy of Selected HDAC Inhibitors

The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC enzymes or cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several well-studied HDAC inhibitors across different HDAC classes and in various cell lines.

CompoundClassTarget HDACsIC50 (in vitro enzymatic assay)Cell Line Examples & IC50
This compound C20-Diterpenoid Alkaloid (putative)Putative HDAC inhibitorData not availableData not available
Trichostatin A (TSA) Hydroxamic AcidClass I and II HDACs~20 nM against HDACs 1, 3, 4, 6, and 10[1]Osteosarcoma (HOS) cells: induces apoptosis[2]
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC inhibitor (Class I, II, IV)<86 nM for Class I and II[3]Prostate cancer cell lines (LNCaP, PC-3, TSU-Pr1): growth inhibition at 2.5-7.5 µM[4]; MCF-7 cells: IC50 of 0.75 µM[4]
Romidepsin Cyclic DepsipeptideClass I HDACsPotent inhibitor of Class I HDACs[5]Cutaneous T-cell lymphoma and peripheral T-cell lymphoma: induces responses in clinical trials[5][6]
Belinostat Hydroxamic AcidPan-HDAC inhibitorNanomolar concentrations against a variety of tumor cells[7]Peripheral T-cell lymphoma cells: potent growth inhibitory and pro-apoptotic activities[7]
Panobinostat Hydroxamic AcidPan-HDAC inhibitor (Class I, II, IV)Potent DAC inhibiting agent[8]Multiple myeloma cells: synergistic activity with bortezomib[8][9]

Mechanism of Action and Signaling Pathways

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from lysine residues on histones and other non-histone proteins. This leads to a more open chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[10] The general mechanism of action for HDAC inhibitors is illustrated below.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation HAT Histone Acetyltransferases (HATs) Acetyl_Histones Acetylated Histones HAT->Acetyl_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Open_Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cell_Effects HDACi HDAC Inhibitors (e.g., this compound, Vorinostat) HDACi->HDAC Inhibition

Caption: General mechanism of HDAC inhibition.

The signaling pathways affected by HDAC inhibitors are complex and can involve multiple cellular processes beyond histone acetylation. For instance, Vorinostat has been shown to interact with the insulin-like growth factor (IGF) signaling pathway.[11] Romidepsin can influence the cell cycle, apoptosis, and angiogenesis.[6] Panobinostat's activity is linked to the epigenetic modulation of gene expression and inhibition of protein metabolism.[8]

Experimental Protocols

For researchers aiming to evaluate the efficacy of this compound or other novel compounds, a standard experimental workflow would involve in vitro enzymatic assays followed by cell-based assays.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs.

Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme and the test compound. If the compound inhibits HDAC activity, the substrate remains acetylated and does not fluoresce. If the enzyme is active, it deacetylates the substrate, which is then cleaved by a developer (e.g., trypsin) to release a fluorescent molecule.[12]

General Protocol:

  • Prepare a reaction mixture containing the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for a further 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubation Incubation at 37°C Compound->Incubation Enzyme HDAC Enzyme Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Development Add Developer Incubation->Development Measurement Measure Fluorescence Development->Measurement Calculation Calculate IC50 Measurement->Calculation

Caption: Workflow for an in vitro HDAC inhibition assay.

Cell-Based Proliferation and Apoptosis Assays

These assays determine the effect of the compound on cancer cell viability and programmed cell death.

Principle: Cancer cell lines are treated with the test compound, and changes in cell proliferation and apoptosis are measured using various methods.

General Protocol (Proliferation - e.g., MTT assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

General Protocol (Apoptosis - e.g., Annexin V/PI staining):

  • Treat cells with the test compound as described for the proliferation assay.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound's potential as a histone deacetylase inhibitor is intriguing, a significant lack of empirical data necessitates a cautious and research-oriented approach. By leveraging the extensive knowledge base established for other HDAC inhibitors such as Trichostatin A and Vorinostat, researchers can design and execute a systematic evaluation of this compound's efficacy and mechanism of action. The protocols and comparative data presented in this guide offer a foundational framework for such investigations. Further studies are crucial to validate the HDAC inhibitory activity of this compound, determine its specific targets, and explore its therapeutic potential in various disease models.

References

A Guide to Validating Preclinical Research Findings: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The validation of initial research findings is a critical step in the drug development pipeline, ensuring that promising results are reproducible and robust before committing to costly and time-consuming clinical trials. This guide provides a framework for researchers, scientists, and drug development professionals to validate the findings of preclinical studies, using a hypothetical compound, "Delgrandine," as an illustrative example. We will objectively compare the performance of this compound with alternative treatments and provide supporting experimental data and protocols. The reliability and reproducibility of scientific findings are paramount, and this guide outlines key considerations and methodologies for rigorous validation.[1][2]

Comparative Efficacy of this compound

To validate the initial promising findings of this compound, a rigorous comparison against a standard-of-care treatment and a placebo is essential. The following table summarizes the quantitative data from a hypothetical head-to-head preclinical study.

Table 1: Comparative Efficacy of this compound in a Preclinical Model of Disease X

Treatment GroupNPrimary Endpoint: Biomarker Y Reduction (%)Secondary Endpoint: Improvement in Disease Score
Vehicle (Placebo) 205.2 ± 1.52.1 ± 0.8
Standard of Care 2045.8 ± 5.315.6 ± 2.4
This compound (10 mg/kg) 2062.3 ± 4.822.4 ± 3.1
This compound (20 mg/kg) 2075.1 ± 6.128.9 ± 3.5

Data are presented as mean ± standard deviation.

Experimental Protocols for Validation

Reproducibility is a cornerstone of scientific validation. To facilitate this, detailed experimental protocols are necessary. Below is a key experimental methodology for a dose-response validation study.

Protocol: In Vivo Dose-Response Study for this compound Efficacy

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Disease Induction: Disease X is induced via intraperitoneal injection of [Inducing Agent] at a concentration of [X] mg/kg.

2. Treatment Groups:

  • Animals are randomly assigned to one of four groups (n=20 per group):

    • Group 1: Vehicle (Placebo) - 0.9% saline, administered orally.

    • Group 2: Standard of Care - [Standard Drug Name], [dose] mg/kg, administered via [route].

    • Group 3: this compound - 10 mg/kg, administered orally.

    • Group 4: this compound - 20 mg/kg, administered orally.

3. Dosing Regimen:

  • Treatment is initiated 24 hours post-disease induction and continued once daily for 14 days.

4. Efficacy Assessment:

  • Primary Endpoint (Biomarker Y): On day 15, blood samples are collected, and serum levels of Biomarker Y are quantified using a validated ELISA kit.

  • Secondary Endpoint (Disease Score): A standardized disease scoring system (e.g., based on clinical signs, weight loss) is used to assess disease progression on days 1, 7, and 14.

5. Statistical Analysis:

  • Data are analyzed using a one-way ANOVA followed by a post-hoc Tukey's test for multiple comparisons. A p-value of < 0.05 is considered statistically significant.

Visualizing Mechanisms and Workflows

Visual diagrams are crucial for understanding complex biological pathways and experimental designs.

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylates This compound This compound This compound->Receptor Binds and activates Kinase_B Kinase B Kinase_A->Kinase_B Inhibits Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Disease_Progression Disease Progression Transcription_Factor->Disease_Progression Promotes

Caption: Hypothetical signaling pathway affected by this compound.

cluster_workflow Experimental Workflow for Validation Disease_Induction Induce Disease in Animal Model Randomization Randomize into Treatment Groups Disease_Induction->Randomization Treatment Administer Treatment (14 days) Randomization->Treatment Data_Collection Collect Blood Samples and Disease Scores Treatment->Data_Collection Analysis Biochemical & Statistical Analysis Data_Collection->Analysis Conclusion Validate or Refute Initial Findings Analysis->Conclusion

Caption: Workflow for the in vivo validation study.

References

Cross-Validation of Delgrandine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Delgrandine is a hypothetical compound presented for illustrative purposes to demonstrate a comparative analysis of a novel therapeutic agent against established alternatives. All data and characteristics attributed to this compound are fictional. The data for Gefitinib and Afatinib are based on publicly available research.

This guide provides a comparative analysis of the hypothetical third-generation EGFR inhibitor, this compound, against the first-generation inhibitor Gefitinib and the second-generation inhibitor Afatinib. This document is intended for researchers, scientists, and drug development professionals to illustrate a framework for the cross-validation of a novel drug's mechanism of action.

Mechanism of Action Overview

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver in various cancers. EGFR inhibitors are a class of targeted therapies that block the kinase activity of EGFR, thereby inhibiting downstream signaling.

  • Gefitinib (First-Generation): A reversible inhibitor that competitively binds to the ATP-binding site of the EGFR kinase domain. It is most effective against tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1][2]

  • Afatinib (Second-Generation): An irreversible inhibitor that covalently binds to the kinase domain of EGFR, as well as other members of the ErbB family (HER2 and HER4).[1][3][4] This broader and irreversible action can overcome some forms of resistance to first-generation inhibitors.[3]

  • This compound (Hypothetical Third-Generation): A novel, irreversible inhibitor designed for high potency and selectivity against both common activating EGFR mutations and the T790M resistance mutation, while demonstrating minimal activity against wild-type EGFR to reduce off-target toxicity.

Comparative Efficacy and Potency

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundGenerationTarget EGFR MutationsIC50 (nM) vs. Exon 19 DeletionIC50 (nM) vs. L858RIC50 (nM) vs. T790MIC50 (nM) vs. Wild-Type EGFR
Gefitinib FirstExon 19 del, L858R~10-20~20-50>5000~1000
Afatinib SecondExon 19 del, L858R, HER2~0.5-1~0.3-0.8~10-165~10-30
This compound Third (Hypothetical)Exon 19 del, L858R, T790M~0.2-0.5~0.1-0.4~5-15~500

Data for Gefitinib and Afatinib are aggregated from multiple sources. This compound data is hypothetical.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR signaling pathway and the points of inhibition for the different generations of EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib (1st Gen) Gefitinib->P_EGFR Afatinib Afatinib (2nd Gen) Afatinib->P_EGFR This compound This compound (3rd Gen) This compound->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibitor action points.

Experimental Protocols for Mechanism of Action Validation

Cross-validation of the mechanism of action involves a series of experiments to confirm the drug's target engagement and its effect on downstream signaling.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

Protocol:

  • Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.[5][6]

  • Serial dilutions of the inhibitor (Gefitinib, Afatinib, or this compound) are added to the reaction wells.

  • The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[6]

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence-based assays.[6][7]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Phospho-EGFR Western Blot

Objective: To confirm that the inhibitor blocks EGFR autophosphorylation in a cellular context.

Protocol:

  • Culture EGFR-dependent cancer cells (e.g., A431) to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.[9]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR). Also, probe a separate blot or strip and re-probe for total EGFR and a loading control (e.g., actin).[10]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.[8][9]

Experimental and Logical Workflows

The following diagrams outline a typical experimental workflow for inhibitor testing and a logical comparison of the inhibitors.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation KinaseAssay Biochemical Kinase Assay (Determine IC50) DataAnalysis Data Analysis: - Compare IC50s - Quantify p-EGFR inhibition - Determine GI50 KinaseAssay->DataAnalysis CellCulture Culture EGFR-mutant Cancer Cell Lines InhibitorTreatment Treat cells with Inhibitor dilutions CellCulture->InhibitorTreatment EGF_Stimulation Stimulate with EGF InhibitorTreatment->EGF_Stimulation ViabilityAssay Cell Viability Assay (e.g., MTT/CellTiter-Glo) InhibitorTreatment->ViabilityAssay CellLysis Cell Lysis & Protein Quantification EGF_Stimulation->CellLysis WesternBlot Western Blot for p-EGFR, Total EGFR, p-ERK CellLysis->WesternBlot WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis

Workflow for cross-validating an EGFR inhibitor.

Logical_Comparison Gefitinib Gefitinib Afatinib Afatinib Gefitinib->Afatinib Irreversible binding Broader ErbB inhibition This compound This compound (Hypothetical) Gefitinib->this compound Irreversible binding Activity against T790M Afatinib->this compound Increased selectivity for T790M Reduced wild-type inhibition

Logical comparison of inhibitor generations.

Conclusion

The cross-validation of a new therapeutic agent's mechanism of action requires a multi-faceted approach. By comparing the hypothetical compound this compound to the established drugs Gefitinib and Afatinib, we have outlined a framework that includes direct target engagement assays, cellular pathway analysis, and quantitative comparisons of potency and selectivity. This structured approach is essential for rigorously evaluating novel drug candidates and understanding their therapeutic potential and limitations.

References

Author: BenchChem Technical Support Team. Date: November 2025

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of better-characterized diterpenoid alkaloids, particularly those from the related Aconitum and Delphinium genera. This comparison focuses on their known biological activities, mechanisms of action, and includes relevant experimental protocols and signaling pathway visualizations.

I. Comparative Biological Activities of Diterpenoid Alkaloids

Diterpenoid alkaloids are a diverse group of natural products known for their complex structures and potent biological activities.[2] They are broadly classified based on their carbon skeletons, with C₁₉ and C₂₀ types being prominent. These compounds exhibit a wide range of pharmacological effects, from potent neurotoxicity to promising therapeutic activities.[2][3]

Table 1: Comparative Biological Activities of Selected Diterpenoid Alkaloids

Alkaloid ClassRepresentative Alkaloid(s)Primary Biological ActivityMechanism of ActionPotency (IC₅₀/EC₅₀)Source(s)
Aconitine-type (C₁₉) Aconitine, Mesaconitine, JapaconitineNeurotoxicity, Analgesia, CardiotoxicityActivator of voltage-gated sodium channels (VGSCs)Potent neurotoxin (LD₅₀ values in µg/kg range)[4][5][6]
Lappaconitine-type (C₁₉) LappaconitineAnalgesia, Anti-arrhythmicBlocker of voltage-gated sodium channelsAnalgesic effects observed in various pain models[7]
Hetisine-type (C₂₀) HetisineAnti-arrhythmic, Antitumor, AntimicrobialVaried, not fully elucidated for all activitiesAnti-arrhythmic effects demonstrated in preclinical models[1][8][9][10]
Methyllycaconitine-type (C₁₉) Methyllycaconitine (MLA)Potent neurotoxin, Antagonist of nAChRsSelective antagonist of α7 nicotinic acetylcholine receptors (nAChRs)High affinity for α7 nAChRs (Ki in low nM range)[7][11]

II. Mechanisms of Action and Signaling Pathways

The diverse biological effects of diterpenoid alkaloids stem from their interactions with various molecular targets. The neurotoxicity and analgesic properties of many of these compounds are primarily attributed to their modulation of ion channels and neurotransmitter receptors.

Aconitine and its analogs are well-known for their potent effects on voltage-gated sodium channels (VGSCs).[4][5] By binding to site 2 of the α-subunit of these channels, aconitine causes a persistent activation, leading to membrane depolarization, uncontrolled neurotransmitter release, and ultimately, cellular dysfunction and death.[6][12] This mechanism is responsible for both the analgesic and the highly toxic effects of these compounds.

Aconitine_Mechanism Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Na_Influx Continuous Na⁺ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Uncontrolled Neurotransmitter Release Depolarization->Neurotransmitter_Release Analgesia Analgesia Depolarization->Analgesia At therapeutic doses Neurotoxicity Neurotoxicity Neurotransmitter_Release->Neurotoxicity

Caption: Mechanism of action of Aconitine on voltage-gated sodium channels.

While specific data for Delgrandine is lacking, its putative role as an HDAC inhibitor places it in a class of compounds with significant therapeutic potential. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[13] HDAC inhibitors reverse this process, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[14]

III. Experimental Protocols

The following provides a generalized protocol for a common assay used to evaluate the activity of potential HDAC inhibitors.

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorescent aminomethylcoumarin (AMC) group)

  • Test compound (e.g., this compound) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Experimental Workflow:

HDAC_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Substrate - Buffer - Test Compounds Dispense_Compounds Dispense Test Compounds and Controls into Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add HDAC Enzyme to Wells Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate Enzyme and Compound Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution to Stop Reaction and Generate Signal Incubate_2->Add_Developer Incubate_3 Incubate at Room Temperature Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence on Plate Reader Incubate_3->Read_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro HDAC inhibition assay.

3. Procedure:

  • Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted compounds and controls.

  • Add the HDAC enzyme to each well (except for the no-enzyme control wells).

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the background fluorescence (from no-enzyme control wells) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(Fluorescence of test well) / (Fluorescence of no-inhibitor control well)])

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

IV. Conclusion

While this compound remains an enigmatic diterpenoid alkaloid with a paucity of detailed biological data, its classification and putative mechanism as an HDAC inhibitor place it within a field of intense research interest. The comparative analysis of related, better-understood diterpenoid alkaloids from Aconitum and Delphinium species reveals a class of natural products with profound and diverse pharmacological activities, particularly affecting the nervous system through the modulation of ion channels and receptors. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to unlock its potential therapeutic applications. The experimental protocols and pathway diagrams provided for related compounds and mechanisms offer a foundational framework for such future research endeavors.

References

Independent Verification of Delgocitinib's Therapeutic Potential in Chronic Hand Eczema

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Alternative Treatments Supported by Experimental Data

This guide provides a comprehensive analysis of the therapeutic potential of Delgocitinib for the treatment of chronic hand eczema (CHE). Aimed at researchers, scientists, and drug development professionals, this document objectively compares Delgocitinib's performance with other therapeutic alternatives, supported by data from key clinical trials.

Mechanism of Action: A Targeted Approach

Delgocitinib is a pan-Janus kinase (JAK) inhibitor. Its therapeutic effect stems from the modulation of the JAK-STAT signaling pathway, which is crucial in the inflammatory processes underlying chronic hand eczema. By inhibiting JAK1, JAK2, JAK3, and TYK2, Delgocitinib effectively downregulates the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of the disease.

Comparative Efficacy of Delgocitinib and Alternatives

The following tables summarize the quantitative data from pivotal clinical trials, offering a clear comparison of Delgocitinib against a placebo and the oral retinoid, Alitretinoin.

Table 1: Efficacy of Delgocitinib in Moderate to Severe Chronic Hand Eczema (DELTA 1 & DELTA 2 Trials)

Outcome MeasureDELTA 1 Trial[1][2][3][4]DELTA 2 Trial[1][2][3][5][6]
Primary Endpoint
IGA-CHE Treatment Success at Week 16 (Delgocitinib vs. Vehicle)19.7% vs. 9.9% (p=0.006)29.1% vs. 6.9% (p<0.001)
Key Secondary Endpoints
HECSI-75 at Week 16 (Delgocitinib vs. Vehicle)49.2% vs. 23.5% (p<0.001)Not explicitly stated
HECSI-90 at Week 16 (Delgocitinib vs. Vehicle)29.5% vs. 12.3% (p<0.001)Not explicitly stated
≥4-point improvement in DLQI at Week 16 (Delgocitinib vs. Vehicle)74.4% vs. 50.0% (p<0.001)Not explicitly stated

Table 2: Comparative Efficacy of Delgocitinib vs. Oral Alitretinoin (DELTA FORCE Trial)

Outcome MeasureDelgocitinib CreamOral Alitretinoin
Primary Endpoint
Change from baseline in HECSI score at Week 12Statistically significant greater improvementLess improvement compared to Delgocitinib
Secondary Endpoints
IGA-CHE Treatment Success at Week 12SuperiorInferior
HECSI-90 at Week 12SuperiorInferior
Change in Hand Eczema Symptom Diary (HESD) itch and pain scores at Week 12SuperiorInferior

Table 3: Efficacy of Oral Alitretinoin in Severe Chronic Hand Eczema (BACH Study)

Outcome MeasureAlitretinoin 30 mgAlitretinoin 10 mgPlacebo
Primary Endpoint
PGA "clear" or "almost clear" at 12-24 weeks48%28%17%

Experimental Protocols: A Closer Look at the Methodologies

Delgocitinib Phase 3 Program (DELTA 1 & DELTA 2)[1][2][3][4]
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.

  • Participant Population: Adults (≥18 years) with moderate to severe chronic hand eczema (IGA-CHE score of 3 or 4) who had an inadequate response to or were intolerant of topical corticosteroids.

  • Intervention: Patients were randomized (2:1) to receive either Delgocitinib cream 20 mg/g or a vehicle cream, applied twice daily for 16 weeks.

  • Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a 2-step improvement from baseline at week 16.

  • Key Secondary Endpoints:

    • Percentage of patients achieving at least a 75% (HECSI-75) and 90% (HECSI-90) reduction in the Hand Eczema Severity Index (HECSI) from baseline.

    • Proportion of patients with at least a 4-point improvement in the Dermatology Life Quality Index (DLQI).

Alitretinoin BACH Study[7][8][9][10]
  • Study Design: A large, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participant Population: 1,032 patients with severe chronic hand eczema refractory to potent topical corticosteroids.

  • Intervention: Patients were randomized to receive oral Alitretinoin (10 mg or 30 mg) or a placebo once daily for up to 24 weeks.

  • Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment (PGA) rating of "clear" or "almost clear" hands at the end of treatment.

Visualizing the Pathways and Processes

To further elucidate the mechanism and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STATs JAK->STAT Phosphorylation STAT_P p-STATs (Dimerized) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition

Delgocitinib's Mechanism of Action

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Period (16 Weeks) cluster_endpoints Primary & Secondary Endpoints P1 Patient Population: Adults with Moderate-to-Severe CHE (IGA-CHE ≥ 3) P2 Inadequate Response to Topical Corticosteroids P1->P2 R1 Delgocitinib Cream 20 mg/g (Twice Daily) P2->R1 R2 Vehicle Cream (Twice Daily) P2->R2 T1 Assessments at Baseline, Weeks 2, 4, 8, 12, 16 R1->T1 R2->T1 E1 Primary: IGA-CHE Treatment Success at Week 16 T1->E1 E2 Secondary: HECSI-75/90 Improvement, DLQI Improvement T1->E2

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Delgrandine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Delgrandine is a fictional compound. This document is a template based on best practices for handling potent, hazardous research chemicals and should be adapted to meet the specific safety requirements of your institution and the known properties of any real-world analogue.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent under investigation. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE) Requirements

All personnel must be trained in the proper use and disposal of PPE before handling this compound. The required level of PPE is determined by the specific procedure and the potential for exposure.

Activity Primary Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Storage & Transport (Closed Containers) General Laboratory Ventilation1 Pair Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing of Powder Ventilated Balance Enclosure (VBE) or Class II Biosafety Cabinet (BSC)Double Nitrile Gloves (Inner: cuff-tucked, Outer: changed every 30 mins)Safety Goggles & Face ShieldN95 or higher respiratorDisposable Gown with knit cuffs, Disposable Shoe Covers
Solution Preparation Class II Biosafety Cabinet (BSC) or Chemical Fume HoodDouble Nitrile Gloves (Inner: cuff-tucked, Outer: changed every 30 mins)Safety Goggles & Face ShieldN95 or higher respiratorDisposable Gown with knit cuffs, Disposable Shoe Covers
In-Vitro/In-Vivo Administration Class II Biosafety Cabinet (BSC) or Ventilated Cage Changing StationDouble Nitrile GlovesSafety GogglesProcedure-dependentDisposable Gown, Shoe Covers
Waste Disposal N/ADouble Nitrile GlovesSafety GogglesNot RequiredLab Coat

Operational Plan: Handling and Disposal

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage within a designated receiving area.

  • Verify the container label matches the order information.

  • Transport the sealed container to a designated, secure storage area.

  • Store this compound in a clearly labeled, sealed, and chemically resistant secondary container.

  • The storage location must be a ventilated, restricted-access area, separate from incompatible materials.

2.2. Weighing and Solution Preparation Protocol

  • Preparation:

    • Assemble all necessary equipment (spatulas, weigh boats, tubes, solvent) and waste bags before bringing this compound into the containment enclosure (VBE or BSC).

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the work surface of the enclosure.

  • Weighing:

    • Perform all manipulations of powdered this compound within the certified VBE or BSC to contain airborne particles.

    • Use dedicated, clearly labeled utensils for handling.

    • Carefully weigh the required amount, minimizing any disturbance that could generate dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.

    • Ensure the vessel is capped or covered during agitation or vortexing.

  • Post-Procedure Cleanup:

    • Wipe down all surfaces, containers, and equipment within the enclosure with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), using disposable wipes.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Seal all waste, including wipes, liners, and disposable utensils, in a designated hazardous waste bag inside the enclosure.

    • Remove the sealed waste bag and remaining equipment.

    • Remove remaining PPE in the designated doffing area.

2.3. Disposal Plan

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weigh boats, absorbent pads, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated sharps container for hazardous waste.

  • Decontamination: All non-disposable equipment must be thoroughly decontaminated with a validated cleaning procedure before being removed from the designated work area.

Emergency Spill Response

In the event of a spill, immediately follow the established emergency workflow.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Secure Area start->alert ppe Don Spill Response PPE (Respirator, Double Gloves, Gown, Goggles, Shoe Covers) alert->ppe contain Contain the Spill (Cover with absorbent pads) ppe->contain clean Clean & Decontaminate Area (Work from outside in) contain->clean dispose Package & Label All Contaminated Waste clean->dispose report Report Incident to Safety Officer dispose->report end_node Resume Operations report->end_node

Caption: Workflow for managing a hazardous this compound powder spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.